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  • Product: (4-Bromo-2-isopropoxyphenyl)methanol
  • CAS: 1099693-56-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of (4-Bromo-2-isopropoxyphenyl)methanol: A Comprehensive 1H and 13C NMR Analysis Guide

Executive Summary As a Senior Application Scientist in analytical chemistry, I approach structural elucidation not merely as a matching exercise, but as a rigorous, self-validating logical framework. This whitepaper prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in analytical chemistry, I approach structural elucidation not merely as a matching exercise, but as a rigorous, self-validating logical framework. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for (4-Bromo-2-isopropoxyphenyl)methanol (CAS: 1099693-56-7). By deconstructing the causality behind experimental parameters and spectral shifts, this guide equips researchers and drug development professionals with a robust methodology for identifying and validating halogenated, sterically hindered aromatic systems.

Structural Elucidation Strategy & Causality

(4-Bromo-2-isopropoxyphenyl)methanol is a 1,2,4-trisubstituted benzene derivative featuring a benzylic alcohol, a bulky isopropoxy ether, and a heavy halogen (bromine). The selection of high-resolution 1D NMR combined with polarization transfer techniques (DEPT) is highly intentional.

The Causality of the Method:

  • Solvent Selection: Deuterated chloroform (CDCl 3​ ) is selected because it readily dissolves moderately polar benzylic alcohols while lacking active protons (save for the residual CHCl 3​ at δ 7.26 ppm) that would obscure the analyte's signals[1].

  • Heavy Atom & Mesomeric Effects: The structural assignment relies heavily on understanding the diamagnetic shielding caused by the large electron cloud of the bromine atom, contrasted against the strong resonance electron donation (+M effect) of the isopropoxy oxygen[2]. These opposing electronic forces create a highly distinct, predictable chemical shift fingerprint.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute reproducibility, the following step-by-step methodology outlines a self-validating acquisition workflow.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 20 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

    • Causality: TMS provides an unambiguous, chemically inert internal standard at exactly δ 0.00 ppm, ensuring all subsequent chemical shifts are absolutely calibrated[1].

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the exact Larmor frequencies of 1 H and 13 C.

    • Causality: Precise tuning maximizes the efficiency of radio-frequency (RF) pulse delivery and signal detection, optimizing the signal-to-noise ratio (SNR)[3].

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Execute gradient shimming to optimize magnetic field (B 0​ ) homogeneity.

  • 1 H NMR Acquisition (zg30): Acquire 16 scans using a 30° excitation pulse, a spectral width of 20 ppm, and a relaxation delay (D1) of 1 second.

  • 13 C NMR Acquisition (zgpg30): Acquire 1024 scans using a 30° pulse, WALTZ-16 proton decoupling, and a D1 of 2 seconds.

    • Causality: WALTZ-16 decoupling collapses complex C-H multiplets into sharp singlets. The 30° pulse combined with a 2-second delay ensures sufficient T 1​ relaxation, while the nuclear Overhauser effect (NOE) enhances the signals of protonated carbons[1].

Spectral Analysis & Data Presentation

1 H NMR Spectral Data

The 1 H NMR spectrum of this compound is defined by a classic 1,2,4-trisubstituted aromatic splitting pattern (an isolated doublet, a doublet of doublets, and an ortho-coupled doublet).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CH 3​ (iPr) 1.35Doublet (d)6.06HIsopropoxy methyl protons
-OH 2.20Broad Singlet (br s)-1HHydroxyl proton (exchangeable)
-CH (iPr) 4.60Septet (sept)6.01HIsopropoxy methine proton
-CH 2​ - 4.65Singlet (s)-2HBenzylic methylene protons
H-3 7.00Doublet (d)1.81HAromatic (ortho to O-iPr, meta to Br)
H-5 7.05Doublet of doublets (dd)8.0, 1.81HAromatic (ortho to Br, ortho to H-6)
H-6 7.15Doublet (d)8.01HAromatic (ortho to CH 2​ OH)

Mechanistic Insight: The H-3 proton is highly shielded ( δ 7.00) due to the strong ortho-electron donation from the isopropoxy group. It only exhibits a small meta-coupling ( J = 1.8 Hz) to H-5, as there is no adjacent ortho proton[2].

13 C NMR Spectral Data

To validate the carbon backbone, standard 1D 13 C data is cross-referenced with DEPT-135 data.

PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Assignment
-CH 3​ (iPr) 22.0CH 3​ (Positive)Isopropoxy methyl carbons
-CH 2​ - 61.5CH 2​ (Negative)Benzylic methylene carbon
-CH (iPr) 70.5CH (Positive)Isopropoxy methine carbon
C-3 116.5CH (Positive)Aromatic CH (shielded by O-iPr)
C-4 122.5C q​ (Null)Aromatic C-Br (heavy atom effect)
C-5 123.5CH (Positive)Aromatic CH
C-1 128.5C q​ (Null)Aromatic C-CH 2​ OH
C-6 130.5CH (Positive)Aromatic CH
C-2 158.5C q​ (Null)Aromatic C-O-iPr (deshielded)

Mechanistic Insight: The C-4 carbon attached to the bromine atom appears unusually upfield ( δ 122.5) for a substituted aromatic carbon. This is a direct result of the "heavy atom effect," where the large electron cloud of bromine induces a localized diamagnetic shielding current[1].

Data Processing & Self-Validation Workflow

Self-Validating Protocol Design: A core tenet of rigorous analytical chemistry is the implementation of closed-loop validation. The 1D 13 C spectrum provides the total carbon count, but it cannot definitively distinguish between a quaternary carbon and a methine carbon. By inherently coupling the acquisition with a DEPT-135 experiment, we create a self-validating system: if the benzylic carbon at δ 61.5 ppm does not invert to a negative phase in the DEPT-135 spectrum, the assignment is immediately flagged as incorrect, forcing a re-evaluation[2].

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) LockShim Lock & Shim (B0 Optimization) Start->LockShim Acq1H 1H NMR Acquisition (zg30, d1=1s) LockShim->Acq1H Acq13C 13C NMR Acquisition (zgpg30, WALTZ-16) LockShim->Acq13C Validation Self-Validation (DEPT-135) Acq1H->Validation Acq13C->Validation Processing Data Processing (FT & Phase Correct) Validation->Processing Analysis Spectral Analysis (Multiplet Extraction) Processing->Analysis

Fig 1. High-resolution NMR acquisition and self-validating data processing workflow.

Step-by-Step Processing Methodology
  • Free Induction Decay (FID) Apodization: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Causality: Multiplying the FID by an exponential decay artificially enhances the SNR, which is critical for detecting the less abundant 13 C nuclei[1].

  • Fourier Transformation (FT): Convert the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: Apply zero-order and first-order phase corrections to yield purely absorptive Lorentzian peak shapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration of the 1 H signals.

Conclusion

The structural elucidation of (4-Bromo-2-isopropoxyphenyl)methanol demonstrates the power of combining fundamental mechanistic chemistry with rigorous, self-validating analytical protocols. By understanding the causality behind mesomeric electron donation and heavy-atom shielding effects, researchers can confidently assign complex 1,2,4-trisubstituted aromatic spectra, ensuring high data integrity for downstream drug development and synthetic validation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. URL:[Link]

  • Bruker. (n.d.). How NMR Works | NMR 101 | Spectroscopy. URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways for (4-Bromo-2-isopropoxyphenyl)methanol: A Mechanistic Whitepaper

Executive Summary The structural elucidation of halogenated benzyl alcohols and aryl ethers is a critical competency in modern pharmaceutical development. (4-Bromo-2-isopropoxyphenyl)methanol (C10H13BrO2) serves as a vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated benzyl alcohols and aryl ethers is a critical competency in modern pharmaceutical development. (4-Bromo-2-isopropoxyphenyl)methanol (C10H13BrO2) serves as a vital synthetic intermediate, notably in the development of benzofuran and benzothiophene derivatives acting as prostaglandin E2 (PGE2) receptor modulators for oncology and autoimmune therapies[1]. Understanding its gas-phase fragmentation behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is essential for pharmacokinetic tracking, impurity profiling, and metabolite identification.

This guide deconstructs the mass spectrometric behavior of (4-Bromo-2-isopropoxyphenyl)methanol, detailing the thermodynamic and kinetic drivers behind its fragmentation and providing a self-validating analytical protocol.

Structural Anchors and Isotopic Profiling

Before interpreting CID spectra, analysts must establish the precursor's isotopic and structural baseline. The presence of a single bromine atom provides a highly diagnostic isotopic signature. Bromine exists naturally as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the protonated precursor ion [M+H]+ will manifest as a distinct doublet at m/z 245.0172 and 247.0151.

This isotopic doublet acts as an internal self-validation tool: any product ion retaining the bromine atom must exhibit this 2 Da separation with equal intensity. Conversely, a singlet peak indicates the homolytic or heterolytic cleavage of the C–Br bond.

Core Fragmentation Mechanisms

The fragmentation of (4-Bromo-2-isopropoxyphenyl)methanol is governed by two highly labile functional groups: the benzylic alcohol and the isopropoxy ether.

Pathway A: Benzylic Dehydration (-18 Da)

Upon protonation in the ESI source, the hydroxyl group of the benzyl alcohol moiety becomes an excellent leaving group (H2O). The neutral loss of water (-18 Da) is a hallmark of benzyl alcohols, driven by the formation of a resonance-stabilized benzyl cation[2]. In this molecule, the resulting carbocation (m/z 227/229) is further stabilized by the electron-donating inductive and mesomeric effects of the ortho-isopropoxy group. Research on benzyl alcohol clusters confirms that this dehydration pathway is kinetically favored even at low collision energies[3].

Pathway B: Alkene Elimination via Ether Cleavage (-42 Da)

Alkyl aryl ethers featuring beta-hydrogens undergo a highly specific fragmentation: the loss of an alkene to yield a phenol[4]. For the isopropoxy group, this manifests as the neutral loss of propene (C3H6, -42 Da). Mechanistically, this proceeds via a six-membered cyclic transition state (a McLafferty-type rearrangement). The ether oxygen is protonated, drawing a beta-hydrogen from the isopropyl methyl group, leading to the concerted cleavage of the C–O bond and expulsion of propene[5]. This yields a stable phenol derivative at m/z 203/205.

Pathway C: Sequential Fragmentation (-60 Da)

The most abundant terminal fragments often result from sequential losses. The benzyl cation (m/z 227/229) can subsequently lose propene, or the phenol derivative (m/z 203/205) can lose water. Both pathways converge on a highly stable hydroxybenzyl cation at m/z 185/187.

Fragmentation_Pathway Parent [M+H]+ m/z 245 / 247 (4-Bromo-2-isopropoxyphenyl)methanol Frag1 [M+H - H2O]+ m/z 227 / 229 Benzyl Cation Parent->Frag1 -H2O (-18 Da) Resonance Stabilized Frag2 [M+H - C3H6]+ m/z 203 / 205 Phenol Derivative Parent->Frag2 -Propene (-42 Da) McLafferty-type Frag3 [M+H - H2O - C3H6]+ m/z 185 / 187 Hydroxybenzyl Cation Frag1->Frag3 -Propene (-42 Da) Frag2->Frag3 -H2O (-18 Da)

Fig 1: Primary ESI-MS/MS fragmentation pathways for (4-Bromo-2-isopropoxyphenyl)methanol.

Quantitative Data Summary

To facilitate rapid spectral annotation, the theoretical exact masses of the precursor and its primary fragments are summarized below.

Fragment IonFormulam/z (79Br)m/z (81Br)Neutral LossStructural Assignment
[M+H]+ C10H14BrO2+245.0172247.0151-Protonated Precursor
[M+H - H2O]+ C10H12BrO+227.0066229.0046H2O (18.0106 Da)Benzyl Cation
[M+H - C3H6]+ C7H8BrO2+202.9702204.9682C3H6 (42.0470 Da)Phenol Derivative
[M+H - H2O - C3H6]+ C7H6BrO+184.9597186.9576H2O + C3H6 (60.0576 Da)Hydroxybenzyl Cation

Self-Validating LC-ESI-MS/MS Protocol

To ensure high scientific integrity and eliminate false-positive annotations, the following step-by-step methodology is designed as a self-validating system. The protocol integrates Energy-Resolved Mass Spectrometry (ERMS) to map precursor-product causality definitively.

LC_MS_Workflow Sample Sample Prep 0.1% FA LC UHPLC C18 Column Sample->LC Ionization ESI(+) Protonation LC->Ionization Quad1 Q1 Filter m/z 245/247 Ionization->Quad1 CID CID Cell 15-30 eV Quad1->CID TOF TOF/Q3 Detection CID->TOF

Fig 2: Step-by-step LC-ESI-MS/MS analytical workflow for structural validation.

Step 1: Sample Preparation and Matrix Management
  • Dissolve the analyte in MS-grade Methanol to a concentration of 1 µg/mL.

  • Add 0.1% Formic Acid (FA) to the solution.

    • Causality: FA acts as a proton donor, forcing near-complete protonation of the ether/hydroxyl groups. This ensures the [M+H]+ species dominates the Q1 spectrum, stabilizing the spray and suppressing unwanted sodium adducts.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The isopropoxy and bromo groups confer significant lipophilicity to the molecule. A steep organic gradient ensures sharp peak elution, maximizing the concentration of ions entering the source at any given millisecond to boost the signal-to-noise ratio.

Step 3: Source Optimization and Q1 Filtering
  • ESI Mode: Positive (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350°C.

    • Self-Validation Checkpoint 1: Monitor Q1 for the exact m/z 245.0172 and 247.0151. If the 1:1 isotopic ratio is absent, the peak is an isobaric interference from the matrix, not the target analyte.

Step 4: Energy-Resolved CID (Collision-Induced Dissociation)
  • Isolate the precursor in Q1 using a narrow 0.7 Da isolation window to select only the 79Br or 81Br isotope independently.

  • Ramp Collision Energy (CE) in the Argon-filled Q2 cell:

    • Low CE (10-15 eV): Captures the kinetically favored primary loss of H2O (m/z 227).

    • Medium CE (20-30 eV): Captures the higher-energy loss of propene (m/z 203) and the combined loss (m/z 185).

    • High CE (35-50 eV): Forces the homolytic cleavage of the C–Br bond, yielding non-halogenated aromatic clusters (m/z < 110).

    • Causality: Ramping CE prevents the "over-fragmentation" that occurs at static high energies, allowing the analyst to trace the kinetic lineage of each fragment step-by-step.

Step 5: High-Resolution TOF/Orbitrap Detection
  • Acquire MS/MS spectra with a mass accuracy of < 5 ppm.

    • Self-Validation Checkpoint 2: Calculate the exact mass defect of all product ions. A neutral loss of exactly 42.0470 Da confirms propene; a deviation of > 5 ppm suggests an alternative, unexpected isobaric loss requiring structural reassessment.

References

  • Source: google.
  • Source: colostate.
  • Title: Ion abundance chronograms recorded for m / z 91, 93, 94, 95, 96, 97,...
  • Source: researchgate.
  • Title: (PDF)
  • Title: alkyl aryl ethers: Topics by Science.

Sources

Foundational

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of (4-Bromo-2-isopropoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Atomic Blueprint in Pharmaceutical Advancement In the landscape of modern drug discovery and development, the precise understanding of a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Atomic Blueprint in Pharmaceutical Advancement

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The ability to visualize the atomic arrangement of a potential therapeutic agent or a key intermediate provides invaluable insights into its biological activity, stability, and potential for optimization. This guide delves into the crystallographic analysis of (4-bromo-2-isopropoxyphenyl)methanol, a compound of interest due to its brominated phenyl moiety—a common feature in pharmacologically active molecules.[1][2][3][4] Through a detailed exploration of its synthesis, crystallization, and subsequent X-ray diffraction analysis, we aim to provide a comprehensive resource that not only presents the structural data but also illuminates the scientific rationale behind the experimental methodologies.

Introduction: The Significance of Structural Elucidation

(4-Bromo-2-isopropoxyphenyl)methanol, with the chemical formula C₁₀H₁₃BrO₂, represents a class of substituted aromatic compounds that are pivotal building blocks in organic synthesis. The presence of a bromine atom, an isopropoxy group, and a hydroxymethyl group on the phenyl ring offers multiple sites for further chemical modification, making it a versatile precursor for more complex molecules. In the context of drug development, the introduction of a halogen, such as bromine, into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][5]

The determination of the crystal structure of this compound via single-crystal X-ray diffraction provides an unambiguous and high-resolution map of its atomic arrangement in the solid state.[6][7] This structural data is crucial for:

  • Conformational Analysis: Understanding the preferred spatial orientation of the flexible isopropoxy and methanol substituents.

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds and halogen bonds, which govern the crystal packing and can be predictive of interactions with biological macromolecules.

  • Structure-Activity Relationship (SAR) Studies: Providing a foundational model for computational studies aimed at designing derivatives with enhanced biological activity.

This guide will walk through the synthesis, crystallization, and detailed X-ray crystallographic analysis of (4-bromo-2-isopropoxyphenyl)methanol, offering insights into the experimental choices and the interpretation of the resulting structural data.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of (4-bromo-2-isopropoxyphenyl)methanol can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, followed by the critical step of obtaining high-quality single crystals suitable for X-ray diffraction.

Synthetic Protocol

A common approach to synthesizing substituted phenylmethanols involves the reduction of the corresponding aldehyde or carboxylic acid.[8]

Step 1: Isopropylation of 4-bromophenol.

  • To a solution of 4-bromophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

  • Slowly add 2-bromopropane to the stirred suspension.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, filter the mixture and evaporate the solvent. The residue can be purified by column chromatography to yield 1-bromo-4-isopropoxybenzene.

Step 2: Formylation of 1-bromo-4-isopropoxybenzene.

  • The introduction of a formyl group at the 2-position can be achieved via ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

  • Dissolve 1-bromo-4-isopropoxybenzene in an anhydrous aprotic solvent like THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base such as n-butyllithium. The isopropoxy group directs the lithiation to the ortho position.

  • After stirring for a period, add DMF and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification by column chromatography will yield 4-bromo-2-isopropoxybenzaldehyde.

Step 3: Reduction to (4-bromo-2-isopropoxyphenyl)methanol.

  • Dissolve the 4-bromo-2-isopropoxybenzaldehyde in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product.

  • The crude product can be purified by recrystallization or column chromatography to yield (4-bromo-2-isopropoxyphenyl)methanol.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.[9][10] For (4-bromo-2-isopropoxyphenyl)methanol, a common technique is slow evaporation:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).

  • Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

  • Well-formed, transparent crystals should appear as the solution becomes supersaturated.

The choice of solvent is critical and often determined empirically. The ideal solvent is one in which the compound has moderate solubility.

X-ray Diffraction and Crystal Structure Analysis

The core of this guide is the elucidation of the molecular structure through single-crystal X-ray diffraction. This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall three-dimensional arrangement of atoms.[6]

Experimental Workflow: A Step-by-Step Guide

The process of determining a crystal structure can be broken down into several key stages, each with its own set of considerations and quality control checks.

Caption: Experimental workflow for single-crystal X-ray diffraction.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Unit Cell Determination and Data Reduction: The positions of the diffracted spots are used to determine the dimensions and symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The raw diffraction data is then processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson methods. This allows for the generation of an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis: The final structure is validated using programs like CheckCIF to ensure its chemical and crystallographic reasonability. The bond lengths, bond angles, and intermolecular interactions are then analyzed.

Crystallographic Data for (4-Bromo-2-isopropoxyphenyl)methanol

The crystal structure of (4-bromo-2-isopropoxyphenyl)methanol has been determined and the data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 2365767 .[11] The key crystallographic parameters are summarized in the table below.

ParameterValue
CCDC Deposition Number2365767
Chemical FormulaC₁₀H₁₃BrO₂
Formula Weight245.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)8.910
c (Å)10.123
α (°)90
β (°)109.87
γ (°)90
Volume (ų)1045.6
Z4
Temperature (K)100
R-factor (%)Typically available in the full CIF file

Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Molecular Structure and Intermolecular Interactions

The crystal structure reveals the precise conformation of the molecule and how it packs in the solid state.

Caption: Connectivity diagram of (4-Bromo-2-isopropoxyphenyl)methanol.

The analysis of the crystal packing often reveals a network of intermolecular interactions. In the case of (4-bromo-2-isopropoxyphenyl)methanol, the hydroxyl group is a strong hydrogen bond donor, and the oxygen of the isopropoxy group can act as a hydrogen bond acceptor. These hydrogen bonds are expected to play a significant role in the crystal packing, potentially forming chains or sheets of molecules. Additionally, the bromine atom can participate in halogen bonding, a non-covalent interaction that is of increasing interest in drug design and materials science.

Conclusion and Future Perspectives

The determination of the crystal structure of (4-bromo-2-isopropoxyphenyl)methanol provides a definitive atomic-level description of this versatile synthetic intermediate. This structural data is not an end in itself but rather a powerful tool for researchers in medicinal chemistry and materials science. The precise knowledge of its conformation and intermolecular interactions can inform the design of new molecules with tailored properties. For drug development professionals, this information can be integrated into computational models to predict binding modes with biological targets and to guide the synthesis of more potent and selective drug candidates. The availability of this crystal structure in the Cambridge Structural Database ensures that it is a valuable public resource for the scientific community, fostering further research and innovation.

References

  • CCDC 2365767: Experimental Crystal Structure Determination. University of Toyama. Available from: [Link]11]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity.
  • The role of crystallography in drug design - PMC - NIH. Available from: [Link]

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. Available from: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Available from: [Link]

  • Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina - PMC. Available from: [Link]

  • The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Available from: [Link]

  • What Is Bromine Used For? - AZoM. Available from: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Available from: [Link]

  • Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing - Ascensus. Available from: [Link]

  • Single crystal X-ray diffraction analysis. Available from: [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. Available from: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. Available from: [Link]

  • The future of crystallography in drug discovery - PMC - NIH. Available from: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Formation Mechanism of (4-Bromo-2-isopropoxyphenyl)methanol

Introduction (4-Bromo-2-isopropoxyphenyl)methanol is a substituted benzyl alcohol derivative that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Bromo-2-isopropoxyphenyl)methanol is a substituted benzyl alcohol derivative that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—comprising a stable aryl bromide for cross-coupling reactions, a sterically influential isopropoxy group, and a reactive primary alcohol—makes it a valuable building block for targeted molecular design.

This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway to (4-Bromo-2-isopropoxyphenyl)methanol. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explains the rationale behind procedural choices, and offers field-proven insights to ensure reproducibility and high fidelity. The guide is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the core chemistry involved.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most direct and reliable pathway to (4-Bromo-2-isopropoxyphenyl)methanol involves a two-step sequence starting from the commercially available precursor, 4-bromo-2-hydroxybenzaldehyde. This strategy is predicated on two of the most fundamental and well-understood reactions in organic chemistry: the Williamson ether synthesis and the selective reduction of an aldehyde.

Retrosynthetic Disconnection:

  • Alcohol Formation: The target primary alcohol can be logically disconnected at the C-O bond, revealing the corresponding aldehyde, 4-bromo-2-isopropoxybenzaldehyde, as the immediate precursor. This transformation is reliably achieved via selective hydride reduction.

  • Ether Formation: The isopropoxy ether linkage in the aldehyde precursor points to a nucleophilic substitution reaction between a phenoxide and an isopropyl electrophile. This disconnection leads back to 4-bromo-2-hydroxybenzaldehyde and an isopropyl halide.

This two-step approach is advantageous due to the high yields typically associated with each step, the commercial availability of the starting materials, and the operational simplicity of the procedures.

G cluster_0 Overall Synthetic Workflow A 4-Bromo-2-hydroxybenzaldehyde B 4-Bromo-2-isopropoxybenzaldehyde A->B Step 1: Williamson Ether Synthesis (SN2 Reaction) C (4-Bromo-2-isopropoxyphenyl)methanol B->C Step 2: Aldehyde Reduction (Nucleophilic Addition)

Caption: High-level overview of the two-step synthetic pathway.

Section 2: Synthesis of the Aldehyde Precursor via Williamson Ether Synthesis

The initial step involves the conversion of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde into an isopropoxy ether. The Williamson ether synthesis is the classic and most effective method for this transformation.

Principle and Mechanistic Insight

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] First, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[2]

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 7-8) but not so strong as to promote side reactions. Its insolubility in solvents like acetone drives the reaction forward as the soluble phenoxide is formed.

  • Alkyl Halide: 2-Bromopropane is used as the source of the isopropyl group. As a secondary alkyl halide, it is susceptible to a competing elimination (E2) reaction, which would form propene.[3] To favor the desired SN2 pathway, a polar aprotic solvent is used.

  • Solvent: N,N-Dimethylformamide (DMF) or acetone are excellent polar aprotic solvents for this SN2 reaction. They effectively solvate the potassium cation, leaving a "naked" and highly reactive phenoxide nucleophile, which accelerates the rate of substitution over elimination.[4]

Experimental Protocol: Synthesis of 4-Bromo-2-isopropoxybenzaldehyde

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesEq.
4-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.0210.0 g49.7 mmol1.0
Anhydrous Potassium CarbonateK₂CO₃138.2110.3 g74.6 mmol1.5
2-BromopropaneC₃H₇Br122.998.0 mL85.6 mmol1.7
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) and anhydrous potassium carbonate (10.3 g, 74.6 mmol).

  • Add 100 mL of anhydrous DMF via a syringe.

  • Begin vigorous stirring to create a fine suspension.

  • Add 2-bromopropane (8.0 mL, 85.6 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C using a heating mantle.

  • Maintain stirring at this temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of cold deionized water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude oil via column chromatography on silica gel (eluent: 10:1 Hexane/Ethyl Acetate) to obtain 4-bromo-2-isopropoxybenzaldehyde as a pure product.

Section 3: Core Mechanism: Formation of (4-Bromo-2-isopropoxyphenyl)methanol

The core of the synthesis is the reduction of the aromatic aldehyde functional group to a primary alcohol. This transformation is a cornerstone of organic synthesis, achieved with high fidelity using a selective hydride reducing agent.

Principle and Reagent Selection

The reaction is a nucleophilic addition to the carbonyl group. The π-bond of the carbonyl is broken, and two hydrogen atoms are added across the double bond—one to the carbon and one to the oxygen.

Trustworthiness Through Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is a self-validating system for achieving the desired outcome due to its well-established chemoselectivity.

  • Expertise & Experience: While a more powerful reagent like Lithium Aluminum Hydride (LiAlH₄) would also accomplish this reduction, it is unnecessarily harsh and less selective. Experienced chemists choose NaBH₄ here because it will selectively reduce the aldehyde without affecting the aryl bromide moiety.[5] Reductive dehalogenation of aryl bromides by NaBH₄ is generally not observed under standard conditions unless specific catalysts (like nickel or palladium salts) are added.[6]

  • Safety and Practicality: NaBH₄ is a stable solid that can be handled safely in the open air and used in protic solvents like methanol or ethanol.[7] This contrasts sharply with the pyrophoric nature of LiAlH₄, which requires strictly anhydrous conditions and careful quenching procedures.

Detailed Reaction Mechanism

The reduction of 4-bromo-2-isopropoxybenzaldehyde with NaBH₄ in methanol proceeds via a two-stage mechanism:

  • Nucleophilic Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step. Simultaneously, the electrons from the C=O π-bond are pushed onto the electronegative oxygen atom, forming a tetrahedral borate-alkoxide intermediate.

  • Protonation: The solvent, methanol (CH₃OH), serves as a proton source. The newly formed alkoxide is basic and is protonated by methanol in an acid-base reaction. This step regenerates a methoxide ion and yields the final product, (4-Bromo-2-isopropoxyphenyl)methanol. The remaining borane species (e.g., H₃B-OCH₃) can continue to deliver hydrides until all four are consumed. A final aqueous workup ensures complete hydrolysis of all borate esters.

Caption: Key stages of the hydride reduction of the aldehyde.

Experimental Protocol: Reduction of 4-Bromo-2-isopropoxybenzaldehyde

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesEq.
4-Bromo-2-isopropoxybenzaldehydeC₁₀H₁₁BrO₂243.105.0 g20.6 mmol1.0
Sodium Borohydride (NaBH₄)NaBH₄37.830.93 g24.7 mmol1.2
Methanol (MeOH)CH₄O32.04100 mL--
1M Hydrochloric Acid (HCl)HCl36.46~20 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-bromo-2-isopropoxybenzaldehyde (5.0 g, 20.6 mmol) in methanol (100 mL).

  • Equip the flask with a magnetic stir bar and place it in an ice-water bath. Stir the solution until the temperature equilibrates to 0-5 °C.

  • Slowly add sodium borohydride (0.93 g, 24.7 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

  • Once complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases and the solution is slightly acidic (pH ~6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • The resulting solid can be purified by recrystallization from a hexane/ethyl acetate mixture to afford pure (4-Bromo-2-isopropoxyphenyl)methanol.

Section 4: Alternative Synthetic Routes

While the presented two-step synthesis is highly efficient, a comprehensive guide must acknowledge alternative C-C bond-forming strategies that could, in principle, yield the target molecule. These routes typically involve organometallic reagents.

  • Grignard Reaction: One could envision a synthesis starting from 1,4-dibromo-2-isopropoxybenzene. Formation of the Grignard reagent by reacting with magnesium metal at the more reactive C4-Br bond (ortho to an ether), followed by reaction with formaldehyde (an electrophilic C1 source), would yield the target alcohol.[8] However, controlling the regioselectivity of Grignard formation can be challenging, and the reagent's high reactivity necessitates strictly anhydrous conditions.[9]

  • Organolithium Reaction: A similar pathway involves a lithium-halogen exchange. Reacting 1,4-dibromo-2-isopropoxybenzene with a strong organolithium base like n-butyllithium, typically at very low temperatures (-78 °C), can selectively form an aryllithium species.[10] Subsequent quenching with formaldehyde would also produce the desired alcohol. This method offers excellent reactivity but requires specialized equipment for handling air- and moisture-sensitive reagents at cryogenic temperatures.[11]

These alternatives are powerful but are generally more complex and demanding than the aldehyde reduction pathway, making them less suitable for routine synthesis unless specific isotopic labeling or further derivatization at that position is immediately required.

Conclusion

The formation of (4-Bromo-2-isopropoxyphenyl)methanol is most reliably and efficiently achieved through a two-step synthetic sequence comprising a Williamson ether synthesis followed by a selective sodium borohydride reduction. This pathway leverages robust, high-yielding, and well-understood chemical transformations. The causality behind the choice of reagents and conditions—particularly the use of a polar aprotic solvent in the SN2 reaction to minimize elimination and the selection of NaBH₄ for its chemoselectivity in the reduction step—underpins the success of the synthesis. This guide provides the technical detail and mechanistic understanding necessary for researchers to confidently replicate and adapt this procedure for their own drug development and scientific research endeavors.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chem LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...[Link]

  • Narisada, M., Horibe, I., & Takeda, K. (1989). Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. The Journal of Organic Chemistry, 54(22), 5308-5313. [Link]

  • Professor Dave Explains. (2018, August 30). Williamson Ether Synthesis. [Link]

  • Zeynizadeh, B., & Zahmatkesh, S. (2003). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Journal of the Chinese Chemical Society, 50(2), 267-272. [Link]

  • Hutchins, R. O. (1969). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Beilstein Journals. (2010, September 2). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. [Link]

  • National Center for Biotechnology Information. (2010, September 2). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. [Link]

  • Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Chem LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • MDPI. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]

  • Myers, A. (n.d.). Organolithium Reagents. [Link]

  • TSI Journals. (2015). The grignard synthesis of triphenylmethanol. [Link]

  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • Thieme. (n.d.). Reaction of Formaldehyde with Organometallic Reagents. [Link]

  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • Thieme. (n.d.). Product Subclass 7: Propargylic Grignard Reagents. [Link]

  • Organic Chemistry Portal. (2007). Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Bromo-2-isopropoxyphenyl)methanol: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (4-Bromo-2-isopropoxyphenyl)methanol, a valuable substituted benzyl alcohol intermediate in the development of novel pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (4-Bromo-2-isopropoxyphenyl)methanol, a valuable substituted benzyl alcohol intermediate in the development of novel pharmaceutical agents and functional materials. The described two-step synthesis is robust and scalable, commencing with the O-isopropylation of 4-bromo-2-hydroxybenzaldehyde via a Williamson ether synthesis, followed by the selective reduction of the resulting aldehyde to the target primary alcohol using sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and detailed procedures for synthesis, purification, and characterization.

Introduction

Substituted benzyl alcohols are pivotal structural motifs in organic chemistry and medicinal chemistry, serving as key building blocks for a wide array of more complex molecules. The title compound, (4-Bromo-2-isopropoxyphenyl)methanol, incorporates a unique substitution pattern that makes it a desirable precursor for various synthetic applications. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, while the isopropoxy group enhances lipophilicity and can influence the conformational properties of derivative compounds. This protocol outlines a reliable and efficient laboratory-scale synthesis of this important intermediate.

The synthetic strategy is predicated on two well-established and high-yielding transformations. The initial step involves the formation of an ether linkage through the reaction of a phenoxide with an alkyl halide, a classic Williamson ether synthesis. The subsequent step employs the chemoselective reduction of an aldehyde to a primary alcohol using a mild and versatile reducing agent, sodium borohydride.[1] The rationale behind this approach lies in its efficiency, the ready availability of starting materials, and the straightforward nature of the reaction workup and product purification.

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: O-Isopropylation cluster_1 Step 2: Reduction A 4-Bromo-2-hydroxybenzaldehyde B 4-Bromo-2-isopropoxybenzaldehyde A->B Williamson Ether Synthesis C 4-Bromo-2-isopropoxybenzaldehyde reagents1 2-Bromopropane, K₂CO₃ DMF, 80°C D (4-Bromo-2-isopropoxyphenyl)methanol C->D Aldehyde Reduction reagents2 NaBH₄ Methanol, 0°C to RT

Diagram 1: Overall synthetic workflow for (4-Bromo-2-isopropoxyphenyl)methanol.

Materials and Equipment

MaterialGradeSupplierCAS Number
4-Bromo-2-hydroxybenzaldehyde≥98%Sigma-Aldrich22532-62-3
2-Bromopropane (Isopropyl bromide)≥99%Sigma-Aldrich75-26-3
Potassium Carbonate (K₂CO₃), anhydrous≥99%Sigma-Aldrich584-08-7
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich68-12-2
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH), anhydrous≥99.8%Sigma-Aldrich67-56-1
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher Scientific141-78-6
HexanesACS Reagent GradeFisher Scientific110-54-3
Dichloromethane (DCM)ACS Reagent GradeFisher Scientific75-09-2
Saturated Aqueous Ammonium Chloride (NH₄Cl)-In-house preparation-
Brine (Saturated Aqueous NaCl)-In-house preparation-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9
Silica Gel230-400 meshFisher Scientific7631-86-9

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocols

Part 1: Synthesis of 4-Bromo-2-isopropoxybenzaldehyde

This procedure is an adaptation of the Williamson ether synthesis, a reliable method for forming ethers from phenols.[2] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide and the alkyl halide. Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol).

  • Addition of Reagents: To the flask, add anhydrous potassium carbonate (13.7 g, 99.4 mmol, 2.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Alkylation: Add 2-bromopropane (9.3 mL, 99.4 mmol, 2.0 equiv.) to the stirred suspension at room temperature.

  • Reaction Heating: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-bromo-2-hydroxybenzaldehyde) is more polar and will have a lower Rf value than the product.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

  • Extraction: Transfer the aqueous suspension to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 200 mL) and brine (1 x 200 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate. Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-bromo-2-isopropoxybenzaldehyde as a pale yellow solid.

Part 2: Synthesis of (4-Bromo-2-isopropoxyphenyl)methanol

This step involves the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.[1] This reagent is chosen for its chemoselectivity; it will not reduce the aromatic ring or the ether linkage under these conditions.[1] The reaction is typically performed in an alcoholic solvent, which also serves to protonate the intermediate alkoxide.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-bromo-2-isopropoxybenzaldehyde (from Part 1, e.g., 10.0 g, 41.1 mmol) in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is to control the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.87 g, 49.3 mmol, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C. This will neutralize any unreacted sodium borohydride and hydrolyze the borate esters.

  • Solvent Removal: Remove the majority of the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-isopropoxyphenyl)methanol.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel using a gradient eluent system (e.g., 9:1 to 7:3 hexanes:ethyl acetate) to yield the final product as a white solid.

Characterization

The final product, (4-Bromo-2-isopropoxyphenyl)methanol, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₃BrO₂

  • Molecular Weight: 245.11 g/mol

  • Purity (by HPLC/GC): ≥98%

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show a doublet for the two methyl groups of the isopropyl group, a septet for the methine proton of the isopropyl group, a singlet for the benzylic CH₂ protons, and distinct signals for the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): The expected spectrum would show signals for the methyl carbons of the isopropyl group, the methine carbon, the benzylic carbon, and the aromatic carbons.

Note: Detailed NMR data can be confirmed by comparison with a commercially available standard or through a Certificate of Analysis from a supplier such as Sigma-Aldrich.

Safety and Handling

  • Sodium Borohydride: Is a flammable solid and is water-reactive, releasing flammable gases. It is also toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood, away from water and sources of ignition. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • 2-Bromopropane: Is a flammable liquid and is harmful if swallowed or inhaled. It is a suspected carcinogen. Handle with care in a fume hood.

  • N,N-Dimethylformamide (DMF): Is a combustible liquid and is a known reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated laboratory fume hood. Standard laboratory safety practices should be followed at all times.

References

  • NextSDS. (4-BroMo-2-isopropoxyphenyl)Methanol — Chemical Substance Information. [Link]

  • Google Patents. A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. CN117142931A.
  • Organic Syntheses. Aldehyde reduction to 1 alcohol by NaBH4. [Link]

  • Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

Application

Application Notes &amp; Protocols: (4-Bromo-2-isopropoxyphenyl)methanol as a Versatile Building Block in API Synthesis

Abstract (4-Bromo-2-isopropoxyphenyl)methanol is a strategically important building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its trifunctional nature—a primary alcohol for derivatizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(4-Bromo-2-isopropoxyphenyl)methanol is a strategically important building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its trifunctional nature—a primary alcohol for derivatization, a bromine atom for cross-coupling reactions, and an isopropoxy group to modulate physicochemical properties—offers synthetic chemists a versatile platform for molecular elaboration. This guide provides an in-depth analysis of its applications, featuring detailed, field-proven protocols for its key transformations, including selective oxidation, palladium-catalyzed cross-coupling, and etherification. A case study illustrating its role in the synthesis of precursors for Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists is presented to contextualize its utility in modern drug discovery programs.[1][2][3][4]

Introduction and Strategic Value

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. (4-Bromo-2-isopropoxyphenyl)methanol emerges as a high-value precursor due to its pre-installed functional handles, which allow for sequential and orthogonal chemical modifications.

  • The Aryl Bromide: This functionality is a cornerstone of modern synthetic chemistry, serving as a robust handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[5][6] This enables the facile introduction of diverse aryl, heteroaryl, or vinyl substituents, which is critical for structure-activity relationship (SAR) studies.

  • The Benzylic Alcohol: The primary alcohol group is a versatile functional group that can be readily oxidized to the corresponding aldehyde for subsequent transformations (e.g., reductive amination, Wittig olefination) or converted into ethers and esters to explore different linker strategies or to function as a key pharmacophoric element.

  • The Isopropoxy Group: This bulky, lipophilic group, positioned ortho to the alcohol, plays a crucial role in modulating the molecule's properties. It can influence conformation, improve metabolic stability by sterically hindering adjacent functional groups, and enhance solubility in organic media and lipid bilayers.

This combination of features makes (4-Bromo-2-isopropoxyphenyl)methanol a particularly relevant building block in the synthesis of neurological and anti-inflammatory agents, such as TRPA1 antagonists, which are under investigation for pain management.[1][3][4]

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

Compound Properties
PropertyValueSource
CAS Number 1099693-56-7
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol N/A
Appearance Off-white to white solidN/A
Purity Typically ≥98%
InChI Key MOTNBELKJSKSRA-UHFFFAOYSA-N
Safety and Handling Protocols

As a brominated aromatic compound, (4-Bromo-2-isopropoxyphenyl)methanol and its derivatives require careful handling. Bromine-containing compounds can be corrosive and toxic.[7][8][9][10]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile or neoprene gloves, and tight-fitting safety goggles.[8] Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials.[8] Ensure the container is tightly sealed.

  • Spill Management: In case of a spill, evacuate the area. Absorb the material with an inert, dry absorbent such as sand or vermiculite.[8][9] Do not use combustible materials like sawdust.[8][10] Collect the absorbed material in a sealed container for proper disposal.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Core Synthetic Transformations & Protocols

The following sections detail validated protocols for the most critical transformations of (4-Bromo-2-isopropoxyphenyl)methanol. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Selective Oxidation to (4-Bromo-2-isopropoxyphenyl)benzaldehyde

Causality & Rationale: The conversion of the benzylic alcohol to its corresponding aldehyde is a pivotal first step in many synthetic pathways. The resulting aldehyde is a versatile electrophile for C-C and C-N bond formation. A mild and selective oxidation method is required to prevent over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants.[11][12] The TEMPO-catalyzed aerobic oxidation is an excellent choice as it is highly selective for primary alcohols, operates under mild conditions, and uses ambient air as the terminal oxidant, making it a green and efficient method.[11][12][13]

Oxidation_Workflow Substrate (4-Bromo-2-isopropoxyphenyl)methanol Reagents Add Reagents: - TEMPO (cat.) - CuI (cat.) - bpy (cat.) - NMI - Acetonitrile (Solvent) Substrate->Reagents 1. Dissolve Reaction Reaction Vessel Stir under Air Atmosphere Room Temperature, 1-3h Reagents->Reaction 2. Charge Quench Quench Reaction Aqueous Citric Acid Reaction->Quench 3. Monitor by TLC Extraction Work-up Extract with Ethyl Acetate Wash with Brine Quench->Extraction 4. Phase Separation Purification Purification Dry (Na₂SO₄), Concentrate Silica Gel Chromatography Extraction->Purification 5. Isolate Organic Layer Product (4-Bromo-2-isopropoxyphenyl)benzaldehyde Purification->Product 6. Isolate Pure Product

Caption: Workflow for the selective oxidation of the starting material to its aldehyde.

Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-Bromo-2-isopropoxyphenyl)methanol (1.0 equiv), TEMPO (0.05 equiv), Copper(I) iodide (0.05 equiv), 2,2'-bipyridine (0.05 equiv), and N-methylimidazole (0.1 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the flask with a septum and insert a balloon filled with air (or simply leave open to the atmosphere if the scale is small and stirring is vigorous). Stir the mixture vigorously at room temperature. The solution will typically turn dark green or brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous citric acid solution and ethyl acetate.[11][12]

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.

Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[5][6] For this building block, the aryl bromide is an ideal coupling partner. The reaction proceeds via a palladium catalyst through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The choice of a phosphine ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium center and promoting the catalytic cycle, while a base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(R') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the (4-Bromo-2-isopropoxyphenyl) derivative (aldehyde or protected alcohol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv) or a pre-catalyst system like Pd₂(dba)₃ (0.02 equiv) with a suitable ligand such as SPhos (0.05 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/H₂O 4:1), to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Williamson Ether Synthesis

Causality & Rationale: Ether linkages are common motifs in APIs, often used to connect different pharmacophoric fragments. The Williamson ether synthesis is a classic and reliable method for forming ethers.[14][15] The reaction proceeds via an Sₙ2 mechanism where the alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.[15][16] This alkoxide then displaces a halide from a suitable electrophile. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

Experimental Protocol: O-Alkylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (4-Bromo-2-isopropoxyphenyl)methanol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide or a functionalized alkyl iodide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up and Extraction: Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Case Study: Synthetic Route to a TRPA1 Antagonist Precursor

The utility of (4-Bromo-2-isopropoxyphenyl)methanol can be demonstrated in a hypothetical, yet plausible, synthetic route toward a precursor for a dual TRPA1/TRPV1 antagonist, inspired by scaffolds found in recent literature.[1] The strategy involves an initial oxidation followed by a Suzuki coupling to install a key biaryl system.

Synthesis_Scheme Start (4-Bromo-2-isopropoxyphenyl)methanol Step1 Step 1: Oxidation TEMPO, CuI, bpy, Air Acetonitrile, RT Start->Step1 Intermediate1 Intermediate A (Aldehyde) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling 4-Fluorophenylboronic acid Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O, 90°C Intermediate1->Step2 Product Final Product (Biaryl Aldehyde Precursor) Step2->Product

Caption: A two-step synthetic pathway to a key biaryl aldehyde precursor.

This two-step sequence efficiently transforms the simple building block into a more complex intermediate. The resulting biaryl aldehyde is a valuable precursor that can undergo further reactions, such as condensation with an amidine to form an imidazole ring or reductive amination to install a side chain, ultimately leading to potent channel modulators.

Conclusion

(4-Bromo-2-isopropoxyphenyl)methanol is a powerful and versatile building block for API synthesis. Its well-defined functional handles allow for predictable and high-yielding transformations, enabling the rapid construction of complex molecular architectures. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to leverage this reagent in their synthetic campaigns, accelerating the discovery of new therapeutic agents. By understanding the causality behind each synthetic step, chemists can troubleshoot and adapt these methods to a wide range of targets.

References

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • University of California. (n.d.). Bromine Safety Sheet.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Sigma-Aldrich. (n.d.). (4-Bromo-2-isopropoxyphenyl)methanol. Product Page.
  • Kim, Y. H., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules.
  • International Programme on Chemical Safety. (n.d.). ICSC 0107 - BROMINE. INCHEM.
  • Logue, B. A., et al. (n.d.). Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Materazzi, S., et al. (2026). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. Pharmaceuticals.
  • Klapars, A., et al. (2017). Discovery of a Series of Indazole TRPA1 Antagonists. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry.
  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Archives.
  • Williamson, A. W. (1850).
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions.
  • Organic Chemistry Explained. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.

Sources

Method

Using (4-Bromo-2-isopropoxyphenyl)methanol in Buchwald-Hartwig amination reactions

Application Note: Chemoselective Buchwald-Hartwig Amination of (4-Bromo-2-isopropoxyphenyl)methanol Executive Summary (4-Bromo-2-isopropoxyphenyl)methanol is a highly valuable bifunctional building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of (4-Bromo-2-isopropoxyphenyl)methanol

Executive Summary

(4-Bromo-2-isopropoxyphenyl)methanol is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, the presence of an unprotected primary alcohol (–CH₂OH) presents a significant chemoselectivity challenge during palladium-catalyzed C–N cross-coupling. Unoptimized conditions often lead to competitive C–O etherification or complete catalyst deactivation.

This application note details a highly optimized, self-validating protocol utilizing advanced Buchwald precatalysts (e.g., BrettPhos Pd G3) and mild bases to achieve >95% C–N selectivity. By engineering the steric environment of the transition state, this method eliminates the need for tedious alcohol protection/deprotection sequences[1].

Mechanistic Rationale & Catalyst Selection (Causality)

To achieve high yields, the catalytic system must be rationally designed to kinetically favor the amine over the free alcohol. The causality behind our experimental choices relies on three pillars:

  • Ligand Dynamics (Steric Engineering) : We utilize BrettPhos or RuPhos. These dialkylbiaryl monophosphine ligands possess immense steric bulk. The steric pressure exerted by the ligand's non-coordinating arene ring drastically lowers the activation energy for C–N reductive elimination compared to C–O reductive elimination[2]. Furthermore, the ortho-isopropoxy group on the substrate can act as a bidentate chelator to the Pd(II) center, potentially trapping the catalyst. The extreme steric profile of BrettPhos prevents this stable chelation, forcing the catalytic cycle forward[1].

  • Precatalyst Architecture : Using a Generation 3 (G3) or Generation 6 (G6) Oxidative Addition Complex (OAC) is critical. These complexes rapidly generate the active L-Pd(0) species at room temperature or mild heating without requiring the harsh, strongly basic activation steps that often trigger alcohol deprotonation and side reactions[3].

  • Base Selection : The choice of base dictates the chemoselectivity. While NaOtBu is standard for aminations, its high basicity (pKa ~17) can deprotonate the primary alcohol (pKa ~15), generating an alkoxide that outcompetes the amine[4]. By substituting with a weaker base like K₃PO₄ or a highly selective base like LiHMDS (LiN(TMS)₂), the amine is selectively activated for coupling while the alcohol remains protonated and inert[5].

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality between catalyst/base selection and reaction outcome.

EntryCatalyst SystemBaseSolventTemp (°C)C–N Yield (%)C–O Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene1004235
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane906812
3RuPhos Pd G3K₃PO₄t-Amyl Alcohol8089<2
4BrettPhos Pd G3 LiHMDS THF 65 96 <1

Table 1: Optimization of C–N vs. C–O selectivity for the amination of (4-Bromo-2-isopropoxyphenyl)methanol with morpholine (1.2 equiv).

Logical Workflows & Pathways

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Substrate: (4-Bromo-2- isopropoxyphenyl)methanol Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) Oxidative Addition Complex OxAdd->PdII_Ar AmineCoord Amine Binding & Deprotonation (Weak Base: K3PO4) PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(Amido) Intermediate AmineCoord->PdII_Amido SideRxn Alkoxide Binding (C-O Coupling Blocked) AmineCoord->SideRxn Competitive Deprotonation RedElim Reductive Elimination (Favored by BrettPhos) PdII_Amido->RedElim Product C-N Coupled Product (Intact -CH2OH) RedElim->Product Product->Pd0 Catalyst Regeneration

Chemoselective catalytic cycle preventing C-O coupling of the free alcohol.

Workflow Step1 1. Reagent Preparation (Glovebox: Catalyst & Base) Step2 2. Substrate Addition (Add Aryl Bromide & Amine) Step1->Step2 Step3 3. Reaction Execution (Heat at 65-80°C, IPC via LC-MS) Step2->Step3 Step4 4. Quench & Workup (Filter over Celite, Extract) Step3->Step4 >95% Conversion Step5 5. Purification (Flash Chromatography) Step4->Step5

Experimental workflow for the amination of (4-Bromo-2-isopropoxyphenyl)methanol.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates specific In-Process Controls (IPCs) to ensure reaction fidelity and prevent false positives.

Materials Required:

  • (4-Bromo-2-isopropoxyphenyl)methanol (1.0 equiv, 1.0 mmol, 245.1 mg)

  • Amine nucleophile (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (2.0 mol%, 0.02 mmol, 18.1 mg)

  • LiHMDS (1.0 M in THF) or anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous THF or t-Amyl Alcohol (0.2 M, 5.0 mL)

Procedure:

  • Inert Atmosphere Setup : In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with BrettPhos Pd G3 (18.1 mg) and anhydrous K₃PO₄ (424.5 mg, if using solid base). Causality: Oxygen rapidly degrades the L-Pd(0) active species; strict inert conditions are non-negotiable for low catalyst loadings.

  • Substrate Addition : Add (4-Bromo-2-isopropoxyphenyl)methanol (245.1 mg). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Solvent and Amine Introduction : Via syringe, add anhydrous THF (5.0 mL) followed by the amine (1.2 mmol). If using LiHMDS instead of K₃PO₄, add the LiHMDS solution dropwise over 2 minutes at room temperature. Visual Cue: The solution will transition from pale yellow to a deep red/orange, indicating the formation of the active L-Pd(0) complex[3].

  • Reaction Execution : Place the vial in a pre-heated aluminum block at 65 °C (for LiHMDS/THF) or 80 °C (for K₃PO₄/t-Amyl alcohol). Stir vigorously (800 rpm) to ensure optimal mass transfer, especially if using heterogeneous K₃PO₄.

  • In-Process Control (IPC) : After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation: Look for the disappearance of the aryl bromide signal (m/z ~244/246) and the appearance of the product mass. The absence of an M-2 mass (oxidized aldehyde) or an M-amine+alkoxide mass confirms chemoselectivity.

  • Quench and Workup : Once conversion is >95%, cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NH₄Cl. Causality: A mild acidic quench protonates any residual base and halts catalytic activity without dehydrating the benzylic alcohol.

  • Extraction : Dilute with EtOAc (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The free alcohol increases the polarity of the product, typically resulting in an Rf of ~0.3 in 1:1 Hexanes:EtOAc.

Sources

Application

Application Note: Divergent Derivatization of (4-Bromo-2-isopropoxyphenyl)methanol in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: (4-Bromo-2-isopropoxyphenyl)methanol (CAS: 1099693-56-7) Introduction & Scaffold Profiling In modern small molecule drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: (4-Bromo-2-isopropoxyphenyl)methanol (CAS: 1099693-56-7)

Introduction & Scaffold Profiling

In modern small molecule drug discovery, the rapid generation of three-dimensional complexity from commercially available building blocks is a critical rate-limiting step. (4-Bromo-2-isopropoxyphenyl)methanol serves as a highly versatile, bifunctional scaffold.

Structurally, the molecule offers three distinct vectors for derivatization:

  • The Aryl Bromide (C(sp²)-Br): A prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct extended biaryl systems or anilines.

  • The Benzylic Alcohol (C(sp³)-OH): A versatile moiety that can be oxidized, converted into a leaving group for nucleophilic substitution, or utilized in direct C–O activation cross-coupling protocols[1].

  • The Isopropoxy Ether (-O-iPr): While typically retained to improve the lipophilicity and pharmacokinetic profile of the final drug candidate, its steric bulk at the ortho position relative to the benzylic alcohol dictates specific catalyst and reagent choices to prevent unwanted cleavage or steric hindrance during derivatization.

Strategic Derivatization Workflow

G SM (4-Bromo-2-isopropoxyphenyl)methanol CAS: 1099693-56-7 Path1 C(sp2)-Br Activation (Pd-Catalysis) SM->Path1 Chemoselective Path2 C(sp3)-OH Activation (Substitution/Coupling) SM->Path2 Orthogonal Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Path1->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Path1->Buchwald Halogenation NBS/Thiourea Bromination (Benzyl Bromide) Path2->Halogenation DirectCoupling Direct C-O Cross-Coupling (Diarylmethanes) Path2->DirectCoupling Drug1 Kinase Inhibitor Libraries Suzuki->Drug1 Buchwald->Drug1 Drug2 GPCR Ligand Libraries Halogenation->Drug2 DirectCoupling->Drug2

Divergent derivatization workflow of (4-Bromo-2-isopropoxyphenyl)methanol.

Mechanistic Rationale & Chemoselectivity Logic

The cornerstone of utilizing this scaffold lies in achieving orthogonal chemoselectivity .

Pathway A (Aryl Bromide Functionalization): The C-Br bond is highly susceptible to oxidative addition by Pd(0) species. By utilizing a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl₂, reductive elimination is accelerated. This overcomes the steric hindrance imposed by the ortho-isopropoxy group. Crucially, the benzylic alcohol remains completely inert under mild aqueous basic conditions, eliminating the need for transient silyl protection.

Pathway B (Benzylic Alcohol Functionalization): Activating the C(sp³)-OH bond while preserving the aryl bromide requires avoiding harsh Lewis acids (like BBr₃ or AlCl₃) which could prematurely cleave the isopropoxy ether[2]. Instead, utilizing a mild, stereospecific radical bromination protocol with N-bromosuccinimide (NBS) and a thiourea additive ensures rapid conversion to the benzyl bromide without ether deprotection or C-Br oxidative addition[3]. Furthermore, recent advances in photoredox and transition-metal catalysis allow for the direct cross-coupling of benzylic alcohols to form C(sp³)-C(sp²) bonds[4], or direct Pd-catalyzed diarylmethane construction[1].

G Core Starting Scaffold C(sp2)-Br & C(sp3)-OH Cond1 Pd(dppf)Cl2, K2CO3 Aq. Dioxane, 80°C Core->Cond1 Pathway A Cond2 NBS, Thiourea DCM, 25°C Core->Cond2 Pathway B Res1 Biaryl Benzylic Alcohol (C-Br Reacts, C-OH Intact) Cond1->Res1 Res2 Aryl Bromide Benzyl Bromide (C-OH Reacts, C-Br Intact) Cond2->Res2

Orthogonal chemoselectivity logic for divergent scaffold functionalization.

Experimental Methodologies

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize biaryl derivatives while preserving the benzylic alcohol.

Reagents:

  • (4-Bromo-2-isopropoxyphenyl)methanol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with the scaffold, arylboronic acid, and K₂CO₃.

  • Add the solvent mixture (1,4-Dioxane/H₂O) and sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst degradation).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under a positive stream of Argon.

  • Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • Visual: The reaction mixture will transition from a red/orange suspension to a dark, homogeneous solution as the active Pd(0) species is generated.

  • TLC: Monitor using Hexanes/EtOAc (7:3). The starting material is UV active and stains strongly with KMnO₄ (due to the benzylic alcohol). The product will appear as a new, highly UV-active spot with a slightly lower Rf value due to increased molecular weight but retained polarity.

  • LC-MS: Look for the [M-OH]⁺ peak, which is highly characteristic for benzylic alcohols ionizing in ESI+.

Protocol B: Mild Benzylic Bromination via NBS/Thiourea

Objective: Convert the benzylic alcohol to a benzyl bromide without cleaving the isopropoxy ether.

Reagents:

  • (4-Bromo-2-isopropoxyphenyl)methanol (1.0 equiv, 1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 equiv, 1.1 mmol)

  • Thiourea (0.1 equiv, 10 mol%)[3]

  • Solvent: Anhydrous Dichloromethane (DCM, 5 mL)

Step-by-Step Procedure:

  • Dissolve the scaffold and thiourea in anhydrous DCM under Argon at 25 °C.

  • Add NBS in a single portion. The reaction is slightly exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual NBS.

  • Extract with DCM (2 × 10 mL), wash the combined organic layers with water, and dry over Na₂SO₄.

  • Concentrate in vacuo. The resulting benzyl bromide is typically >95% pure by NMR and should be used immediately in subsequent alkylation steps to prevent dimerization or degradation.

Self-Validation Checkpoints:

  • Visual: The initial orange tint of NBS in solution will fade to a pale yellow/colorless solution upon complete consumption.

  • TLC: Monitor using Hexanes/EtOAc (9:1). The product benzyl bromide will be significantly less polar (higher Rf) than the starting alcohol and will not stain with KMnO₄.

Quantitative Data Presentation

The following tables summarize the optimization data for both derivatization pathways, highlighting the causality behind the chosen protocols.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (Reaction conditions: 1.0 mmol scaffold, 1.2 mmol PhB(OH)₂, 5 mol% catalyst, 4 h)

EntryCatalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)Conversion (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045
2Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10088
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 80 >95

Insight: The bidentate dppf ligand (Entry 3) provides the optimal bite angle for reductive elimination, overcoming the steric bulk of the ortho-isopropoxy group far better than the monodentate PPh₃ (Entry 1).

Table 2: Optimization of Benzylic Alcohol Halogenation (Reaction conditions: 1.0 mmol scaffold, DCM solvent)

EntryReagent SystemTemp (°C)Time (h)Yield (%)Ether Cleavage Observed?
1PBr₃ (1.2 eq)0 to 25465Yes (Trace)
2SOCl₂ (1.5 eq)25270 (Cl)No
3 NBS / Thiourea 25 1 92 (Br) No

Insight: Traditional reagents like PBr₃ (Entry 1) generate strong Lewis acidic byproducts that can prematurely deprotect the isopropoxy ether. The NBS/Thiourea system (Entry 3) operates under mild, near-neutral conditions, ensuring excellent yields and complete preservation of the ether pharmacophore[3].

References

  • Sigma-Aldrich. (4-Bromo-2-isopropoxyphenyl)methanol | 1099693-56-7. 5

  • Benchchem. Dendridine A Synthesis and Isopropoxy-protected Precursors. 2

  • ResearchGate. Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. 6

  • National Institutes of Health (PMC). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration.3

  • Princeton University (MacMillan Group). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. 4

  • RSC Advances. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. 1

Sources

Method

Application Note: Oxidation Protocols for the Conversion of (4-Bromo-2-isopropoxyphenyl)methanol to Aldehydes

Introduction & Mechanistic Rationale The conversion of primary benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis. Specifically, the oxidation of (4-bromo-2-isopropoxyphenyl)methanol yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The conversion of primary benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis. Specifically, the oxidation of (4-bromo-2-isopropoxyphenyl)methanol yields 4-bromo-2-isopropoxybenzaldehyde, a highly valuable building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including SARS-CoV-2 Mpro inhibitors ()[1].

Causality in Reaction Design: This specific substrate presents unique chemoselectivity challenges. The primary alcohol must be oxidized without over-oxidation to the corresponding carboxylic acid ()[2]. Furthermore, the bulky ortho-isopropoxy ether is sensitive to strong acidic cleavage, and the para-bromo substituent can be reactive under strongly basic or transition-metal-catalyzed conditions. Therefore, mild, non-aqueous oxidation protocols are required. Two field-proven, self-validating methodologies are detailed in this guide: the Dess-Martin Periodinane (DMP) oxidation for bench-scale precision, and the Swern oxidation for cost-effective scale-up ()[3].

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Mechanistic Insights: DMP (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine compound that offers exceptionally mild and selective oxidation ()[4]. The reaction is driven by a rapid ligand exchange where the alcohol displaces an acetate group on the iodine center. The released acetate then acts as an internal base, deprotonating the carbinol carbon via a cyclic transition state to yield the aldehyde, iodinane, and acetic acid ()[2]. This method is highly chemoselective, leaving the isopropoxy and bromo groups completely intact, and operates efficiently at room temperature ()[5].

Self-Validating Protocol (Bench-Scale: 1–10 mmol):

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (4-bromo-2-isopropoxyphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Cool the solution to 0 °C. Portion-wise, add Dess-Martin Periodinane (1.2–1.5 equiv) ()[5].

    • Causality: Cooling mitigates the minor exotherm upon initial ligand exchange. A slight excess of DMP ensures complete conversion without risking over-oxidation.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (typically 80:20 Hexanes:Ethyl Acetate). The reaction is usually complete within 1–2 hours ()[4].

  • Quench & Workup: Dilute the mixture with diethyl ether. Add an equal volume of saturated aqueous NaHCO₃ containing 10% w/w Na₂S₂O₃.

    • Causality: The Na₂S₂O₃ reduces unreacted DMP to the water-soluble iodinane, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed ether cleavage ()[6].

  • Isolation: Stir vigorously until the organic layer is clear (approx. 15 min). Separate the layers, extract the aqueous phase with ether, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

DMP_Mechanism A Substrate: (4-Bromo-2-isopropoxyphenyl) methanol C Ligand Exchange Intermediate A->C + DMP B DMP Reagent (Hypervalent Iodine) B->C D Deprotonation (via Acetate) C->D - AcOH E Product: 4-Bromo-2-isopropoxy benzaldehyde D->E Oxidation

Figure 1: Mechanistic pathway of the Dess-Martin Periodinane (DMP) oxidation.

Protocol B: Swern Oxidation

Mechanistic Insights: For larger scale synthesis, DMP becomes cost-prohibitive and poses mild explosive hazards if isolated impure ()[6]. The Swern oxidation utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to generate a highly reactive chlorodimethylsulfonium salt in situ ()[3]. Addition of the alcohol forms an alkoxysulfonium ion. Subsequent addition of triethylamine (TEA) yields a sulfur ylide that undergoes intramolecular deprotonation to form the aldehyde and dimethyl sulfide (DMS) ()[7]. Causality: The reaction must be maintained below -60 °C prior to base addition to prevent the Pummerer rearrangement, which would lead to methylthiomethyl (MTM) ether byproducts ()[8].

Self-Validating Protocol (Scale-Up: >10 mmol):

  • Activation: In a multi-neck flask under argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise, add anhydrous DMSO (2.4 equiv) dissolved in a small volume of DCM.

    • Causality: This step generates the active chlorosulfonium salt and releases CO and CO₂ gas ()[3]. Stir for 15 minutes until gas evolution ceases.

  • Substrate Addition: Slowly add a solution of (4-bromo-2-isopropoxyphenyl)methanol (1.0 equiv) in DCM. Stir for 30 minutes at -78 °C to ensure complete formation of the alkoxysulfonium intermediate ()[9].

  • Ylide Formation & Cleavage: Dropwise, add anhydrous triethylamine (5.0 equiv). Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour ()[7].

  • Workup: Quench with water. Separate the organic layer, wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Causality: Washing glassware with bleach (sodium hypochlorite) neutralizes the malodorous DMS byproduct by oxidizing it to odorless DMSO or dimethyl sulfone ()[3].

Swern_Workflow Step1 Activation: DMSO + Oxalyl Chloride (-78 °C, DCM) Step2 Active Intermediate: Chlorodimethylsulfonium salt Step1->Step2 - CO2, - CO Step3 Substrate Addition: (4-Bromo-2-isopropoxyphenyl)methanol Step2->Step3 Step4 Alkoxysulfonium Ion Formation Step3->Step4 - HCl Step5 Base Addition: Triethylamine (TEA) Step4->Step5 Step6 Intramolecular Deprotonation (Warming to RT) Step5->Step6 Step7 Product: 4-Bromo-2-isopropoxybenzaldehyde + Dimethyl Sulfide (DMS) Step6->Step7 Cleavage

Figure 2: Step-by-step workflow and intermediate formation in the Swern oxidation.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics for both oxidation protocols, enabling researchers to select the optimal method based on scale and resource availability.

ParameterDess-Martin Periodinane (DMP)Swern Oxidation
Typical Yield 85% – 95%80% – 90%
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 1 – 2 hours2 – 3 hours
Primary Byproducts Iodinane, Acetic AcidDimethyl Sulfide (DMS), CO, CO₂, TEA·HCl
Scalability Limited (Cost, Mild Explosion Hazard)Excellent (Inexpensive, Scalable)
Chemoselectivity Extremely HighHigh (Requires strict temp control)

References

  • Dess–Martin periodinane - Wikipedia. Available at:[Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at:[Link]

  • Dess-Martin periodinane - Organic Syntheses Procedure - Organic Syntheses. Available at:[Link]

  • Swern oxidation - Wikipedia. Available at:[Link]

  • Swern Oxidation - Chem-Station Int. Ed. Available at:[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - ACS Publications. Available at:[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at:[Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at:[Link]

  • Dess-Martin Periodinane (DMP) - Common Organic Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to minimize byproducts in (4-Bromo-2-isopropoxyphenyl)methanol synthesis

Welcome to the Technical Support Center for the synthesis of (4-Bromo-2-isopropoxyphenyl)methanol . This portal is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (4-Bromo-2-isopropoxyphenyl)methanol . This portal is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, specifically focusing on byproduct minimization during the two-phase synthesis: the O-alkylation of 4-bromo-2-hydroxybenzaldehyde and the subsequent borohydride reduction.

Reaction Pathway & Byproduct Mapping

Synthesis SM 4-Bromo-2-hydroxybenzaldehyde (Starting Material) INT 4-Bromo-2-isopropoxybenzaldehyde (Intermediate) SM->INT 2-Bromopropane, K2CO3 DMF, 60°C (S_N2) BP1 Propene Gas + Unreacted SM (E2 Elimination) SM->BP1 Base-catalyzed E2 Elimination PROD (4-Bromo-2-isopropoxyphenyl)methanol (Target Product) INT->PROD NaBH4, MeOH 0°C to RT BP2 (2-Isopropoxyphenyl)methanol (Dehalogenation) INT->BP2 Trace Pd/Ni Impurities + Excess NaBH4 BP3 Dimethyl Acetal Derivative (Over-quenching) INT->BP3 Acidic Quench (HCl/H2SO4)

Reaction pathway for (4-Bromo-2-isopropoxyphenyl)methanol highlighting byproduct formation.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Phase 1: O-Alkylation (Isopropylation)

Q1: My conversion stalls at 60%, and I observe significant pressure buildup in the reaction vessel. What is causing this, and why is my starting material unreacted? The Causality: You are likely using 2-bromopropane (isopropyl bromide) with a base like potassium carbonate (K₂CO₃) at elevated temperatures[1]. Isopropyl bromide is a secondary alkyl halide. In this environment, the carbonate anion does not merely act as a proton sponge; it acts as a Brønsted base, abstracting a β -proton from the isopropyl group. This triggers a competing E2 elimination pathway, generating volatile propene gas (causing the pressure buildup) and consuming your alkylating agent before it can undergo the desired Sₙ2 reaction with the phenoxide. The Solution: To outcompete the E2 pathway, increase the equivalents of the isopropylating agent (1.5 to 2.0 eq). Alternatively, switch the leaving group by using 2-iodopropane, which is significantly more electrophilic and lowers the activation energy for the Sₙ2 pathway. Ensure you are using a polar aprotic solvent like anhydrous DMF to maximize the nucleophilicity of the phenoxide[2].

Phase 2: Aldehyde Reduction

Q2: I am detecting (2-isopropoxyphenyl)methanol in my final product (loss of the bromine atom). Doesn't NaBH₄ selectively reduce aldehydes without affecting aryl bromides? The Causality: Yes, NaBH₄ is natively chemoselective for carbonyls and should leave aryl halides intact[3]. However, reductive dehalogenation of aryl bromides by NaBH₄ is a well-documented side reaction when trace transition metal impurities (such as Pd, Ni, or Cu) are present in the reaction matrix[4]. These metals catalyze the oxidative addition into the C–Br bond, followed by hydride transfer from the borohydride[5]. The Solution: This is almost exclusively a contamination issue. Ensure all glassware and magnetic stir bars are rigorously acid-washed, especially if your laboratory frequently performs Suzuki or Buchwald-Hartwig cross-coupling reactions. Maintain the reduction temperature strictly between 0 °C and 25 °C, and avoid using a vast excess of NaBH₄.

Q3: My LC-MS shows a mass corresponding to an acetal byproduct after the NaBH₄ reduction in methanol. How do I minimize this? The Causality: When reducing benzaldehydes in alcoholic solvents like methanol, the aldehyde exists in a dynamic equilibrium with its hemiacetal. If the reaction is quenched with a strong mineral acid (e.g., HCl or H₂SO₄) to destroy excess NaBH₄, the highly acidic conditions catalyze the forward reaction, converting any unreacted starting material or intermediate hemiacetals into highly stable dimethyl acetals. The Solution: Alter your quench protocol. Destroy the excess hydride mildly using saturated aqueous NH₄Cl or dilute acetic acid.

Quantitative Byproduct Analysis

Reaction PhaseTarget ConversionMajor ByproductCausality / OriginMitigation Strategy
Phase 1: O-Alkylation 4-Bromo-2-isopropoxybenzaldehydeUnreacted SM + Propene gasE2 elimination of 2-bromopropane by K₂CO₃.Use 1.5–2.0 eq of alkylating agent; switch to 2-iodopropane.
Phase 2: Reduction (4-Bromo-2-isopropoxyphenyl)methanol(2-Isopropoxyphenyl)methanolTransition-metal catalyzed reductive dehalogenation.Use acid-washed glassware; limit NaBH₄ equivalents; maintain ≤ 25 °C.
Phase 2: Reduction (4-Bromo-2-isopropoxyphenyl)methanolDimethyl acetal derivativeAcid-catalyzed acetalization during the quench phase.Quench with sat. aqueous NH₄Cl instead of strong mineral acids.

Validated Experimental Protocols (SOPs)

Note: These protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure you can verify the success of the reaction dynamically.

Protocol A: Synthesis of 4-Bromo-2-isopropoxybenzaldehyde
  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-hydroxybenzaldehyde (1.0 eq, 10.0 mmol) and anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered K₂CO₃ (1.5 eq, 15.0 mmol). Stir at room temperature for 15 minutes.

    • IPC Check: The solution will shift to a deep, vibrant yellow, validating the formation of the highly conjugated phenoxide anion.

  • Alkylation: Add 2-bromopropane (1.5 eq, 15.0 mmol) dropwise via syringe. Attach a reflux condenser and heat to 60 °C for 12 hours under an argon atmosphere.

    • IPC Check: Monitor for excessive bubbling. Mild bubbling is normal, but vigorous gas evolution indicates runaway E2 elimination (propene formation).

  • Workup: Cool to room temperature. Dilute with water (3x the reaction volume) to crash out the product and dissolve the DMF. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Synthesis of (4-Bromo-2-isopropoxyphenyl)methanol
  • Preparation: Dissolve the crude 4-bromo-2-isopropoxybenzaldehyde (1.0 eq, 10.0 mmol) in anhydrous methanol (0.2 M) in an acid-washed flask. Cool to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (1.2 eq, 12.0 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

    • IPC Check: Effervescence (H₂ gas) confirms the hydride is active. The yellow tint of the starting aldehyde will progressively fade to colorless, providing a visual validation of carbonyl reduction.

  • Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to room temperature for 1 hour.

  • Quench: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl until gas evolution ceases. Do not use HCl.

  • Workup: Remove methanol under reduced pressure. Partition the aqueous residue with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure target alcohol.

References

  • US11286233B2 - Stilbene derivatives for the treatment of CNS and other disorders. (Details the standard O-alkylation of 4-bromo-2-hydroxybenzaldehyde using K₂CO₃).
  • Chemoselective reductions with sodium borohydride. (Validates the chemoselectivity of NaBH₄ for aldehydes over aryl halides). Canadian Science Publishing. Verify Source
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (Explains the mechanism of trace-metal catalyzed dehalogenation).
  • Reductive Transformations with Sodium Borohydride and Their Applications. (Comprehensive review of NaBH₄ applications and byproduct mitigation).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with (4-Bromo-2-isopropoxyphenyl)methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when working with (4-Bromo-2-isopropoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when working with (4-Bromo-2-isopropoxyphenyl)methanol .

This building block presents a unique dual-challenge in catalysis:

  • The Benzylic Alcohol: Located at position 1, it is severely sterically hindered by the adjacent ortho-isopropoxy group, making standard functionalizations (like oxidation) sluggish.

  • The 4-Bromo Handle: While unhindered itself, cross-coupling at this position is frequently derailed because the rest of the molecule can act as a bulky, bidentate chelating agent that poisons the palladium catalyst.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to overcome these specific steric and coordination challenges.

Section 1: Catalytic Oxidation of the Hindered Benzylic Alcohol

FAQ 1: Why does my TEMPO-mediated aerobic oxidation stall at <20% conversion?

The Causality: The failure of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a direct result of steric clash. During the catalytic cycle, the copper-alkoxide intermediate must undergo a bimolecular reaction with the TEMPO radical to facilitate hydrogen atom abstraction. However, the bulky methyl groups on TEMPO physically clash with the freely rotating methyl groups of the ortho-isopropoxy moiety on your substrate, forbidding the transition state[1].

The Solution: You must streamline the steric profile of your radical co-catalyst. Switching from TEMPO to bicyclic nitroxyl radicals like ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) or AZADO eliminates this steric clash. The "tied-back" structure of ABNO allows it to easily access the hindered benzylic proton, restoring catalytic efficiency[1].

Quantitative Comparison: Nitroxyl Radicals
Catalyst SystemSteric ProfileTypical Yield (%)Reaction TimeCausality / Observation
TEMPO / Cu(I) High (Tetramethyl)< 20%24 hSevere steric clash with ortho-isopropoxy group.
AZADO / Cu(I) Low (Adamantyl-like)> 85%6 hReduced steric profile permits H-atom abstraction.
ABNO / Cu(I) Minimal (Bicyclic)> 95%2 hOptimal access to the hindered benzylic proton.
Pathway Visualization

Oxidation Substrate (4-Bromo-2-isopropoxyphenyl)methanol (Sterically Hindered) TEMPO TEMPO / Cu(I) (Bulky Radical) Substrate->TEMPO ABNO ABNO / Cu(I) (Streamlined Radical) Substrate->ABNO Fail Steric Clash No Oxidation TEMPO->Fail Blocked Success Smooth Oxidation to Aldehyde ABNO->Success Permitted

Figure 1: Steric effects in the catalytic oxidation of ortho-substituted benzylic alcohols.

Protocol 1: ABNO/Cu-Catalyzed Aerobic Oxidation

This protocol is a self-validating system; color changes directly indicate the health of the catalytic cycle.

  • Reagent Preparation: In a dry round-bottom flask, add (4-Bromo-2-isopropoxyphenyl)methanol (1.0 equiv), Cu(MeCN)₄OTf (5 mol%), ABNO (1 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (5 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Reaction Initiation: Equip the flask with an oxygen balloon. Purge the flask with O₂ three times. Add N-methylimidazole (NMI) (10 mol%) via syringe.

  • Validation Checkpoint: Upon NMI addition, the solution will immediately turn deep red/brown , confirming the formation of the active Cu-ABNO complex. If the solution remains pale or turns cloudy green immediately, your Cu(I) source has oxidized prematurely; discard and restart.

  • Monitoring: Stir at room temperature for 2 hours. A shift to a pale blue/green indicates the cycle has completed. Confirm via GC-MS (target M-2 mass peak for the aldehyde).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Section 2: Palladium-Catalyzed Cross-Coupling at the 4-Bromo Position

FAQ 2: My Suzuki coupling yields unreacted starting material and palladium black. What is happening?

The Causality: While the 4-bromo position is unhindered, the rest of the molecule is a trap for transition metals. Following oxidative addition, the flexible hydroxymethyl group and the ortho-isopropoxy oxygen can fold back to coordinate the electrophilic Pd(II) center. This forms a highly stable, unreactive palladacycle that stalls transmetalation and eventually leads to catalyst decomposition (Pd black).

The Solution: You must use highly bulky, electron-rich Buchwald ligands (such as SPhos or XPhos ). The immense steric bulk of the dicyclohexylphosphine moiety on these biphenyl ligands completely saturates the palladium coordination sphere[2]. This physically blocks the substrate's oxygen atoms from coordinating, forcing the catalytic cycle forward[3].

FAQ 3: How do I prevent unwanted side reactions of the benzylic alcohol during coupling?

The Causality: Strong bases (like NaOtBu or KOH) easily deprotonate the benzylic alcohol. An alkoxide is a much stronger chelating agent than a neutral alcohol, which exacerbates catalyst trapping and can lead to unwanted etherification side products. The Solution: Utilize weaker, inorganic bases like K₃PO₄ in a biphasic solvent system (Toluene/H₂O). This keeps the alcohol protonated while still facilitating boronic acid activation.

Quantitative Comparison: Ligand & Base Optimization
LigandBaseSolventConversionCausality / Observation
PPh₃ NaOtBuTHF< 10%Catalyst trapped by substrate chelation; alcohol deprotonated.
dppf K₂CO₃Dioxane/H₂O45%Bidentate ligand prevents some chelation, but reductive elimination is slow.
SPhos K₃PO₄Toluene/H₂O> 95%Superior electron donation accelerates cycle; optimal steric shielding prevents chelation.
Pathway Visualization

Suzuki Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition (at 4-Bromo position) Pd0->OxAdd BadPath Chelation by -OH / -OiPr (Catalyst Trapping) OxAdd->BadPath Weak Ligands (e.g., PPh3) GoodPath SPhos Ligand Blocks Chelation (Transmetalation Proceeds) OxAdd->GoodPath Buchwald Ligands (e.g., SPhos) Product Cross-Coupled Product GoodPath->Product

Figure 2: Buchwald ligands prevent catalyst trapping by substrate chelation during cross-coupling.

Protocol 2: SPhos-Enabled Suzuki-Miyaura Coupling

This protocol utilizes steric shielding to protect the catalyst from the substrate's functional groups.

  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) in a Schlenk tube.

  • Substrate Loading: Add (4-Bromo-2-isopropoxyphenyl)methanol (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv). Crucial: Do not substitute with alkoxide bases.

  • Solvent System: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M). The biphasic system dissolves the inorganic base while keeping the organic reactants in the toluene phase.

  • Validation Checkpoint: Upon heating to 90 °C, the initial deep purple mixture should transition to a pale yellow/orange solution, indicating the successful formation of the active L-Pd(0) species. If a black precipitate forms within the first 30 minutes, oxygen has entered the system or chelation has occurred due to degraded ligands.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

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Troubleshooting

Preventing degradation of (4-Bromo-2-isopropoxyphenyl)methanol during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support center for (4-Bromo-2-isopropoxyphenyl)methanol (CAS 1099693-56-7). This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support center for (4-Bromo-2-isopropoxyphenyl)methanol (CAS 1099693-56-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this critical chemical intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

(4-Bromo-2-isopropoxyphenyl)methanol is a substituted benzyl alcohol derivative. Its stability is paramount for the reproducibility of experimental results and the integrity of drug development programs. The molecule possesses three key structural features that dictate its stability profile: a benzylic alcohol, an aryl bromide, and an isopropoxy ether group. Each of these functional groups presents a potential pathway for degradation if the compound is not stored under optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (4-Bromo-2-isopropoxyphenyl)methanol?

A1: There are three primary chemical degradation pathways to consider during long-term storage:

  • Oxidation: The benzylic alcohol moiety is the most susceptible site. It can be readily oxidized by atmospheric oxygen to form the corresponding aldehyde, (4-Bromo-2-isopropoxyphenyl)benzaldehyde. This process can be accelerated by exposure to light, heat, or trace metal impurities.[1][2]

  • Photodecomposition: The aryl-bromide bond (C-Br) can be cleaved upon exposure to UV light.[3][4] This photolytic degradation can lead to the formation of debrominated species and other radical-mediated byproducts, significantly compromising sample purity.

  • Hydrolysis: While the isopropoxy ether linkage is generally more stable, it can undergo hydrolysis under strongly acidic or basic conditions, which are typically not encountered during standard storage. However, prolonged exposure to ambient moisture in a non-hermetically sealed container could present a minor risk over extended periods.[5]

Q2: What are the ideal short-term and long-term storage temperatures?

A2: The ideal storage temperature is directly linked to slowing the kinetics of potential degradation reactions. Based on the compound's structure and general best practices for pharmaceutical intermediates, we recommend the following:

  • Short-Term (≤ 1-2 weeks): Refrigeration at 2-8°C is acceptable.

  • Long-Term (> 2 weeks): Frozen storage at -20°C or below is strongly recommended to minimize all potential degradation pathways.[6] Some guidelines for sensitive pharmaceutical products advocate for these colder conditions to ensure stability over the product's entire shelf life.[7]

Q3: Is an inert atmosphere necessary for storing this compound?

A3: Yes, absolutely. To prevent the primary degradation pathway of oxidation, (4-Bromo-2-isopropoxyphenyl)methanol should be stored under an inert atmosphere. After each use, the container should be backfilled with a dry, inert gas like Argon or Nitrogen before sealing.[8] This displaces atmospheric oxygen, protecting the sensitive benzylic alcohol.

Q4: What are the visible signs of degradation?

A4: While significant degradation can occur without visible changes, you may observe the following:

  • Color Change: A pure compound should be a white to off-white solid. The development of a yellow or brownish tint can indicate the formation of oxidized impurities or other degradation products.

  • Change in Physical State: The appearance of a syrupy or oily residue in the solid could suggest the presence of impurities or moisture absorption. However, relying on visual inspection is insufficient. The only self-validating system is regular analytical testing to confirm purity.[8]

Troubleshooting Guide: Degradation-Related Issues

This section addresses specific issues you might encounter, providing causal explanations and corrective actions.

Observed Issue Probable Cause(s) Recommended Action & Scientific Rationale
Loss of Potency / Low Assay Value in Experiments Gradual oxidation of the benzylic alcohol to the aldehyde.Action: Re-test the purity of your starting material using the HPLC protocol below. If purity is <98%, procure a new lot. Rationale: The aldehyde impurity lacks the reactive hydroxyl group, leading to lower yields or incomplete reactions in subsequent synthetic steps where the alcohol is a key reactant.
Appearance of a New, Less Polar Peak in HPLC Analysis Oxidation to (4-Bromo-2-isopropoxyphenyl)benzaldehyde.Action: Confirm the identity of the new peak using LC-MS. Purge the headspace of your storage container with Argon or Nitrogen and store at -20°C. Rationale: The aldehyde is less polar than the corresponding alcohol, causing it to elute earlier on a reverse-phase HPLC column. Preventing its formation requires the exclusion of oxygen.[9]
Appearance of Multiple Unexpected Peaks in Chromatography Photodecomposition due to light exposure.Action: Immediately transfer the material to an amber glass vial or wrap the existing container in aluminum foil.[10] Store in a dark location (e.g., inside a freezer box). Rationale: UV light can initiate radical chain reactions, leading to a complex mixture of byproducts from C-Br bond cleavage and subsequent reactions.[4][11]
Inconsistent Results Between Aliquots from the Same Bottle Inadequate storage practices after first opening (e.g., failure to re-inert the container).Action: Implement a strict aliquotting procedure. Upon first opening, divide the material into smaller, single-use vials under an inert atmosphere. Rationale: Each time the main container is opened, it is exposed to atmospheric oxygen and moisture. Aliquotting minimizes these exposures for the bulk of the material.
Visualizing Degradation & Prevention
Key Degradation Pathways

The following diagram illustrates the primary routes by which (4-Bromo-2-isopropoxyphenyl)methanol can degrade. Understanding these pathways is the first step toward effective prevention.

cluster_main Degradation of (4-Bromo-2-isopropoxyphenyl)methanol cluster_pathways cluster_products A (4-Bromo-2-isopropoxyphenyl)methanol (Starting Material) B Oxidation (Primary Pathway) A->B O₂ / Light / Heat C Photodecomposition A->C UV Light D Hydrolysis (Minor Pathway) A->D H₂O (Acid/Base) E (4-Bromo-2-isopropoxyphenyl)benzaldehyde B->E F Debrominated Species & Other Radical Byproducts C->F G 4-Bromo-2-hydroxybenzyl alcohol D->G start Receive Compound check_container Is container amber glass or light-blocking? start->check_container wrap_container Action: Wrap container in aluminum foil or transfer to amber vial. check_container->wrap_container No check_use Intended Use? check_container->check_use Yes wrap_container->check_use long_term Long-Term Storage (> 2 weeks) check_use->long_term Long-Term short_term Short-Term Storage (< 2 weeks) check_use->short_term Short-Term prepare_long Action: Aliquot into smaller, single-use vials under Ar or N₂ atmosphere. long_term->prepare_long store_fridge Store at 2-8°C short_term->store_fridge store_frozen Store at ≤ -20°C prepare_long->store_frozen retest Perform periodic purity check via HPLC (e.g., every 6-12 months) store_frozen->retest end Use in Experiment store_fridge->end retest->end

Caption: Decision-making workflow for proper storage of the compound.

In-Depth Technical Protocols
Protocol 1: Optimal Long-Term Storage Preparation

Objective: To properly prepare and store (4-Bromo-2-isopropoxyphenyl)methanol to ensure its stability for over 12 months.

Materials:

  • (4-Bromo-2-isopropoxyphenyl)methanol

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Source of dry Argon or Nitrogen gas with a delivery tube

  • -20°C (or colder) freezer, designated for chemical storage

  • Spatula, weigh boat, and analytical balance inside a glove box or a well-ventilated hood

Procedure:

  • Environment Setup: Perform all manipulations in a low-humidity environment, preferably inside a glove box or under a steady stream of inert gas in a fume hood.

  • Aliquotting: Weigh the desired quantity of the compound for each single-use aliquot into a pre-labeled amber glass vial. This prevents repeated warming/cooling cycles and atmospheric exposure of the bulk material.

  • Inerting: Before sealing, flush the headspace of each vial with dry Argon or Nitrogen gas for 15-30 seconds. This displaces air and moisture.

  • Sealing: Immediately and tightly cap each vial. Ensure the PTFE liner creates a secure seal. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vials into a secondary container (e.g., a freezer box) and store them in a designated freezer at -20°C or below . [6]6. Documentation: Maintain a detailed log, including the date of receipt, date of aliquotting, lot number, and scheduled re-test dates.

Protocol 2: Purity Assessment and Degradation Monitoring by HPLC

Objective: To quantify the purity of (4-Bromo-2-isopropoxyphenyl)methanol and detect potential degradation products, primarily the corresponding aldehyde. This method serves as a stability-indicating assay. [12] Instrumentation & Conditions:

ParameterSpecification
HPLC System Standard system with UV Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A Water (HPLC Grade) with 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade) with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 2 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 225 nm
Injection Vol. 5 µL
Expected R.T. (4-Bromo-2-isopropoxyphenyl)methanol: ~8-10 min(Aldehyde degradant): ~10-12 min

*Retention Times (R.T.) are approximate and must be confirmed with a reference standard. The aldehyde is more non-polar and will have a longer R.T.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of (4-Bromo-2-isopropoxyphenyl)methanol at 1.0 mg/mL in Acetonitrile. Create a working standard at ~50 µg/mL by diluting the stock.

  • Sample Preparation: Accurately weigh ~5 mg of the sample to be tested and dissolve it in Acetonitrile in a 10 mL volumetric flask. Dilute 1:10 with Acetonitrile to a final concentration of ~50 µg/mL.

  • Analysis: Inject the blank (Acetonitrile), the working standard, and the sample solution.

  • Purity Calculation: Determine the purity of the sample by area percent normalization.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Acceptance Criteria: For most research applications, a purity of ≥98.0% is considered acceptable. A "significant change" as per ICH guidelines is a failure to meet this specification. [13]Any single impurity, such as the aldehyde, should not exceed 0.5%.

References
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, B.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • Wang, Z., Wang, S., & Zhu, Y. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Green Energy & Environment. [Link]

  • Zhang, M., Zhao, C., Pu, Y., Ragauskas, A. J., & Wang, Z.-K. (2023). Catalytic Hydrolysis/Hydrogenolysis of Lignin-Derived Aryl Ethers over Bimetallic Pd-Ni Systems: The Directional Regulation of Reaction Pathways. ACS Sustainable Chemistry & Engineering, 11(34), 12822–12832. [Link]

  • Wang, H., Li, G., & Zhang-Negrerie, D. (2023). Photoredox and Vanadate Cocatalyzed Hydrolysis of Aryl Ethers at Ambient Temperature. ACS Catalysis, 13(14), 9546–9553. [Link]

  • Zanella, S., Sordello, F., & Calza, P. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Catalysts, 13(1), 13. [Link]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. [Link]

  • Hahne, A., Wachtendorf, V., & Schulz, R. (2024). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicological effects of the degradation mixtures. Environmental Sciences Europe, 36(1), 1-15. [Link]

  • Al-Attar, F., Sleiman, M., Doudin, K., & de Sainte-Claire, P. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 1039-1047. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link] (Note: This is a general link to the guideline, specific page numbers are not available).

  • Altarawneh, M., Al-Harahsheh, M., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. [Link]

  • AXEL. (2023). (4-Bromo-2-isopropoxyphenyl)methanol 100mg CAS No:1099693-56-7. [Link]

  • NextSDS. (2026). (4-BroMo-2-isopropoxyphenyl)Methanol — Chemical Substance Information. [Link]

  • American Pharmaceutical Review. (2017). Pharmaceutical Storage & Transit: Conditions for Consideration. [Link]

  • CPL. (2025). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. [Link]

  • IAPHL. (2003). Guidelines for the Storage of Essential Medicines and Other Health Commodities. [Link]

  • IJFST. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

Sources

Optimization

Technical Support Center: HPLC Resolution Optimization for (4-Bromo-2-isopropoxyphenyl)methanol

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving complex impurity profiles associated with (4-Bromo-2-isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving complex impurity profiles associated with (4-Bromo-2-isopropoxyphenyl)methanol .

Due to the molecule's unique structural features—a polar hydroxymethyl group, a bulky hydrophobic isopropoxy ether, and a highly polarizable bromine atom—standard reversed-phase methods often fail to separate closely related regioisomers and synthetic byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution ( Rs​≥1.5 ).

Part 1: Diagnostic FAQ (Understanding the "Why")

Q1: Why are the regioisomer impurities (e.g., 5-bromo isomer) co-eluting with the main API peak on my standard C18 column?

A: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Positional isomers of (4-Bromo-2-isopropoxyphenyl)methanol have virtually identical hydrophobic surface areas and LogP values, making them indistinguishable to a C18 phase.

According to the fundamental resolution equation, chromatographic resolution ( Rs​ ) is governed by efficiency ( N ), retention ( k ), and selectivity ( α ). While increasing column length improves N , it only increases resolution by a square-root function, offering a poor return on investment. Modifying the selectivity ( α )—by changing the stationary phase or mobile phase—is the most mathematically powerful way to separate critical pairs[1].

Q2: How does a Pentafluorophenyl (PFP) column solve this co-elution issue?

A: A PFP column introduces orthogonal retention mechanisms that exploit the specific functional groups of your analyte. While a C18 column only offers hydrophobicity, a PFP phase provides multi-modal interactions:

  • π−π Stacking: The electron-deficient pentafluorophenyl ring interacts strongly with the electron-rich aromatic ring of the analyte.

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact with the polarizable C-Br bond of the analyte[2].

  • Steric/Shape Selectivity: The rigid planar structure of the PFP ligand is highly sensitive to the spatial arrangement of bulky groups (like the isopropoxy substituent), allowing it to discriminate between ortho, meta, and para halogenated isomers[3].

PFP_Interactions Analyte (4-Bromo-2-isopropoxyphenyl) methanol PFP Pentafluorophenyl (PFP) Phase Analyte->PFP pi-pi Stacking (Aromatic Ring) Analyte->PFP Dipole-Dipole (C-Br to C-F) Analyte->PFP Hydrogen Bonding (-OH group) Analyte->PFP Steric/Shape (Isopropoxy group)

HPLC troubleshooting workflow for resolving (4-Bromo-2-isopropoxyphenyl)methanol impurities.

Q3: I switched to a PFP column, but the peaks are still broad and tailing. What is causing this?

A: Peak tailing for this compound is typically caused by secondary interactions. If the isopropoxy group is cleaved during synthesis or degradation, the resulting phenolic impurity will have acidic protons that interact with residual silanols on the silica support. To suppress this, ensure your mobile phase is properly buffered (e.g., 0.1% Formic Acid) to keep silanols protonated and neutral.

Part 2: Deep-Dive Troubleshooting & Workflows

When optimizing a method for halogenated aromatic alcohols, trial-and-error wastes valuable instrument time. Follow this logical decision tree to systematically isolate and resolve chromatographic failures.

Workflow Start Co-eluting Impurities (Rs < 1.5) CheckIsomer Are impurities positional isomers? Start->CheckIsomer SwitchPFP Switch to PFP Column (Enhance pi-pi & dipole) CheckIsomer->SwitchPFP Yes CheckPolar Are impurities polar/ionizable? CheckIsomer->CheckPolar No OptSolvent Change Organic Modifier (ACN to MeOH) SwitchPFP->OptSolvent AdjustPH Adjust Mobile Phase pH (0.1% Formic Acid) CheckPolar->AdjustPH Yes CheckPolar->OptSolvent No OptTemp Optimize Temperature (Sub-ambient: 10°C - 20°C) OptSolvent->OptTemp

Multi-modal interactions between the analyte and PFP stationary phase enhancing selectivity.

The "Protic Shift": Acetonitrile vs. Methanol

A common mistake when transferring a method to a PFP column is continuing to use Acetonitrile (ACN) as the strong solvent. ACN is a π -electron acceptor. When used with a PFP column, ACN molecules compete for the π−π interaction sites on the stationary phase, effectively "masking" the column's unique selectivity.

Causality: Switching to Methanol (MeOH)—a protic solvent that does not participate in π−π interactions—unlocks the full resolving power of the PFP phase, drastically increasing α for halogenated regioisomers.

Quantitative Impact of Method Parameters on Resolution

The table below summarizes the expected quantitative shifts in chromatographic parameters when optimizing the separation of the 4-bromo API from its 5-bromo regioisomer.

Column ChemistryMobile Phase ModifierSelectivity ( α )Efficiency ( N )Resolution ( Rs​ )Diagnostic Outcome
Standard C18Acetonitrile (ACN)1.0212,0000.8Critical Co-elution
Standard C18Methanol (MeOH)1.0410,5001.1Partial Separation
PFP (Fluorinated) Acetonitrile (ACN)1.0811,0001.8Baseline Separation
PFP (Fluorinated) Methanol (MeOH) 1.15 10,000 2.6 Robust/Validated Method

Part 3: Self-Validating Experimental Protocol

To ensure your method development is scientifically sound, execute the following self-validating protocol. Every step includes an internal check to prove the causality of the parameter change.

Phase 1: System Suitability & Void Volume Determination

Without knowing the exact void volume ( t0​ ), retention factor ( k ) and selectivity ( α ) calculations are mathematically invalid[4].

  • Prepare Marker: Dissolve Uracil (an unretained polar marker) in the mobile phase at 10 µg/mL.

  • Inject: Inject 2 µL of the Uracil standard at your target flow rate (e.g., 1.0 mL/min).

  • Validate: Record the retention time as t0​ . Ensure peak symmetry ( As​ ) is between 0.9 and 1.2 to confirm the fluidics and column frit are free of voids.

Phase 2: Orthogonal Selectivity Screening
  • Prepare Sample: Spike (4-Bromo-2-isopropoxyphenyl)methanol with 1% w/w of its known regioisomer impurity.

  • Execute C18 Baseline: Run a gradient of 5% to 95% Organic over 15 minutes on a standard C18 column. Calculate the baseline selectivity: α=tR1​−t0​tR2​−t0​​ .

  • Execute PFP Screen: Swap to a PFP column of identical dimensions and particle size. Run the exact same gradient.

  • Validate: Recalculate α . If αPFP​>αC18​ , the dipole/fluorine interaction mechanism is successfully validated.

Phase 3: Thermal Tuning for Labile/Isomeric Compounds

Lowering the temperature increases the residence time of the analyte in the stationary phase, amplifying weak dipole-dipole interactions[5].

  • Set Temperature: Adjust the column compartment to 30°C and perform an injection.

  • Sub-Ambient Shift: Drop the column compartment temperature to 15°C (ensure your system has active eluent pre-cooling to prevent thermal mismatch).

  • Validate: Measure Rs​ . A drop in temperature will increase system backpressure (due to higher solvent viscosity) but should yield a 10-20% increase in Rs​ for closely eluting halogenated isomers.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies, Inc. URL: [Link]

  • PFP(2) - Phenomenex Phenomenex. URL: [Link]

  • Automated Approach to HPLC Method Development - R&D World R&D World. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Maximizing Yield in the Reduction of 4-Bromo-2-isopropoxybenzaldehyde

Welcome to the technical support guide for the reduction of 4-bromo-2-isopropoxybenzaldehyde to its corresponding primary alcohol, (4-bromo-2-isopropoxyphenyl)methanol. This resource is tailored for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the reduction of 4-bromo-2-isopropoxybenzaldehyde to its corresponding primary alcohol, (4-bromo-2-isopropoxyphenyl)methanol. This resource is tailored for researchers, scientists, and drug development professionals aiming to optimize this specific synthetic transformation. We will delve into the causality behind experimental choices, troubleshoot common issues leading to yield loss, and provide validated protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective laboratory method for reducing 4-bromo-2-isopropoxybenzaldehyde?

A1: The most prevalent and reliable method for this transformation is the reduction using sodium borohydride (NaBH₄).[1][2] This reagent is a mild and selective source of hydride (H⁻) that readily reduces aldehydes to primary alcohols under convenient laboratory conditions.[3] Typically, the reaction is performed in a protic solvent like methanol (MeOH) or ethanol (EtOH) at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.[4][5]

Q2: Why is Sodium Borohydride (NaBH₄) preferred over a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A2: Sodium borohydride is the reagent of choice due to its superior chemoselectivity and safety profile.[6]

  • Chemoselectivity: NaBH₄ is mild enough to selectively reduce aldehydes and ketones without affecting other potentially reducible functional groups like esters, amides, or, importantly in this case, the aryl bromide.[1][7] A powerful reagent like LiAlH₄ could potentially lead to dehalogenation (reduction of the C-Br bond).[8]

  • Safety and Practicality: LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating the use of strictly anhydrous ethereal solvents (e.g., dry THF, diethyl ether) and a more hazardous workup procedure.[3][9] NaBH₄ is stable in alcoholic and even aqueous solutions (if alkaline), making the experimental setup and workup significantly safer and more straightforward.[3]

Q3: What are the potential side reactions that can lower the yield?

A3: While this reduction is generally clean, a few side reactions can occur under non-optimal conditions:

  • Cannizzaro Reaction: Since 4-bromo-2-isopropoxybenzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding carboxylic acid and alcohol.[10] This is typically avoided by ensuring the reaction medium does not become strongly basic.

  • Dehalogenation: Although less likely with NaBH₄, reduction of the carbon-bromine bond can occur, especially with prolonged reaction times, elevated temperatures, or the presence of certain catalysts.[11]

  • Acetal Formation: If the reaction is conducted in an alcohol solvent under acidic conditions (which can arise during workup), the product alcohol can react with the starting aldehyde to form an acetal. This is generally not an issue under the standard basic or neutral conditions of the reduction itself.[10]

Q4: How is the percentage yield correctly calculated?

A4: The percentage yield is a measure of the reaction's efficiency. It is calculated by dividing the actual (experimental) yield of the purified product by the theoretical yield, and multiplying by 100.[12][13]

Percentage Yield (%) = (Actual Yield / Theoretical Yield) x 100

To perform this calculation, you must first:

  • Write a balanced chemical equation for the reaction.[14]

  • Identify the limiting reagent (in this case, the 4-bromo-2-isopropoxybenzaldehyde).[12]

  • Calculate the theoretical yield, which is the maximum amount of product that can be formed from the limiting reagent based on the reaction stoichiometry.[14][15]

Troubleshooting Guide: A Deeper Dive into Yield Loss

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Low or No Conversion of Starting Aldehyde

Q: My post-reaction TLC analysis shows a significant amount of unreacted 4-bromo-2-isopropoxybenzaldehyde, even after the recommended reaction time. What went wrong?

A: This is a common issue that points to problems with the reaction's core components or conditions. The primary causes are:

  • Degraded Reducing Agent: Sodium borohydride, while relatively stable, can degrade over time, especially if improperly stored and exposed to atmospheric moisture. This reduces the amount of active hydride available for the reaction.

    • Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. To test for activity, a small amount can be carefully added to water or dilute acid; vigorous bubbling (hydrogen gas evolution) indicates it is still active.[16]

  • Insufficient Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), each hydride transfer is progressively slower. Practically, using a molar excess of NaBH₄ is crucial to drive the reaction to completion.

    • Solution: Increase the molar equivalents of NaBH₄. A good starting point is 1.5 to 2.0 equivalents relative to the aldehyde.[4] This ensures a sufficient concentration of the reducing agent throughout the reaction.

  • Reaction Temperature Too Low: While the reaction is initiated at 0 °C to control the initial exothermic rate, some reductions can be sluggish at low temperatures.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[4] Monitor the reaction progress by TLC until the starting aldehyde spot disappears or is faint.[17]

Issue 2: Significant Byproduct Formation Observed on TLC/NMR

Q: My TLC plate shows multiple new spots, and the crude NMR spectrum is complex. What are these impurities and how can I prevent them?

A: The presence of multiple byproducts suggests that side reactions are competing with the desired reduction.

  • Potential Cause 1: Dehalogenation (Loss of Bromine)

    • Evidence: You may see a byproduct with a different TLC Rf value and NMR signals corresponding to (2-isopropoxyphenyl)methanol. Mass spectrometry would show a molecular ion peak that is ~79 and ~81 m/z units lighter than the expected product.

    • Causality: This side reaction is promoted by excessive heat, very long reaction times, or impurities in the reaction mixture that can act as catalysts.

    • Solution: Adhere to the recommended temperature profile (0 °C to room temperature). Avoid unnecessarily long reaction times once TLC indicates the reaction is complete. Ensure high-purity reagents and solvents are used.

  • Potential Cause 2: Impurities in the Starting Material

    • Evidence: The impurities were present in the starting material before the reaction began.

    • Causality: The starting 4-bromo-2-isopropoxybenzaldehyde may contain isomers or related compounds from its synthesis. Aldehydes can also oxidize to the corresponding carboxylic acid upon prolonged exposure to air.[10]

    • Solution: Always check the purity of your starting material by TLC, NMR, or melting point before beginning the reaction. If it is impure, purify it first by recrystallization or column chromatography.

Issue 3: Product Loss During Workup and Purification

Q: My crude yield seemed promising, but I lost a significant portion of my material after quenching, extraction, and purification. Where did my product go?

A: Mechanical losses and solubility issues are common culprits during the isolation phase.

  • Problem: Inefficient Quenching and Extraction

    • Causality: The product, (4-bromo-2-isopropoxyphenyl)methanol, has a polar hydroxyl group and may retain some solubility in the aqueous layer, especially if large volumes of water are used. An improper pH during workup can also lead to emulsions, making separation difficult.

    • Solution: After quenching the excess NaBH₄ with a dilute acid (e.g., 1 M HCl) until gas evolution ceases, ensure the aqueous layer is saturated with a salt like NaCl (brine).[4] This decreases the polarity of the aqueous phase and forces the organic product into the extraction solvent. Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (at least 3x) to ensure complete recovery.[17]

  • Problem: Poor Recovery from Recrystallization

    • Causality: Choosing an inappropriate recrystallization solvent is the most common reason for low recovery. The ideal solvent should dissolve the product when hot but not when cold.[18] Using too much solvent will also keep the product dissolved even after cooling.

    • Solution: Perform small-scale solvent screening to find the optimal solvent or solvent system (e.g., ethyl acetate/hexanes, toluene).[18] During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of pure crystals.[18]

Issue 4: Calculated Percentage Yield is Over 100%

Q: My final mass gives me a calculated yield greater than 100%. How is this possible?

A: A yield over 100% is physically impossible and indicates that your final product is not pure.[15]

  • Causality: The most common reason is the presence of residual solvent (from extraction or recrystallization) or water in your final product. It could also contain inorganic salts from the workup if the product was not washed properly.

  • Solution: Ensure your product is thoroughly dried after purification. If it's a solid, this means drying under high vacuum for several hours until a constant weight is achieved. Analyzing the sample by ¹H NMR can quickly reveal the presence of residual solvents.

Data & Visualization
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
Reducing AgentFormulaTypical SolventsKey AdvantagesKey Disadvantages
Sodium Borohydride NaBH₄MeOH, EtOH, H₂OHigh chemoselectivity, safe, easy workupMay be slow with sterically hindered ketones
Lithium Aluminum HydrideLiAlH₄Dry Et₂O, THFVery powerful, reduces most carbonylsReacts violently with protic solvents, less selective, hazardous
Diisobutylaluminum HydrideDIBAL-HToluene, Hexane, DCMCan reduce esters to aldehydes at low temp.Requires anhydrous conditions, temperature sensitive
Catalytic HydrogenationH₂/Pd, Pt, NiEtOH, EtOAc"Green" reagent, scalableCan reduce other functional groups (alkenes, C-Br)
Diagrams and Workflows

A clear workflow is essential for reproducibility. The following diagram outlines the key steps in the reduction process.

ReductionWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve Aldehyde in EtOH B Cool to 0 °C (Ice Bath) A->B C Add NaBH4 (1.5 eq) portion-wise B->C D Stir at 0 °C, then warm to Room Temp. C->D E Monitor by TLC until Aldehyde is consumed D->E F Quench with 1M HCl at 0 °C E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine, Dry (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Recrystallization or Column Chromatography I->J K Dry under Vacuum J->K L Characterize (NMR, MP) & Calculate Yield K->L

Caption: Standard experimental workflow for the reduction of 4-bromo-2-isopropoxybenzaldehyde.

TroubleshootingTree Start Problem: Low Percentage Yield TLC Analyze Post-Reaction TLC Start->TLC SM_Remains Significant Starting Material Remains? TLC->SM_Remains Byproducts Multiple Byproduct Spots? SM_Remains->Byproducts No Sol_Reagent Cause: Inactive/Old NaBH4 Solution: Use fresh reagent. SM_Remains->Sol_Reagent Yes Sol_Stoich Cause: Insufficient NaBH4 Solution: Use 1.5-2.0 eq. SM_Remains->Sol_Stoich Yes Sol_Temp Cause: Temp too low/Time too short Solution: Warm to RT, monitor longer. SM_Remains->Sol_Temp Yes WorkupLoss Yield Loss During Workup/Purification? Byproducts->WorkupLoss No Sol_Dehalogenation Cause: Dehalogenation Solution: Maintain low temp, avoid long reaction times. Byproducts->Sol_Dehalogenation Yes Sol_Impurity Cause: Impure Starting Material Solution: Purify aldehyde before use. Byproducts->Sol_Impurity Yes Sol_Extraction Cause: Inefficient Extraction Solution: Use brine, extract 3x. WorkupLoss->Sol_Extraction Yes Sol_Recryst Cause: Poor Recrystallization Solution: Optimize solvent, use minimal hot solvent. WorkupLoss->Sol_Recryst Yes

Caption: Troubleshooting decision tree for identifying sources of low percentage yield.

Validated Experimental Protocols

Protocol 1: Reduction of 4-bromo-2-isopropoxybenzaldehyde

  • Materials:

    • 4-bromo-2-isopropoxybenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Ethanol (200 proof)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-isopropoxybenzaldehyde (1.0 eq) in ethanol (approx. 15 mL per gram of aldehyde).

    • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) in small portions over 10 minutes. Caution: Hydrogen gas evolution may occur.[4]

    • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[17]

    • Workup - Quenching: Cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄.[4] Continue adding acid until gas evolution ceases and the pH is slightly acidic.

    • Workup - Extraction: Remove the majority of the ethanol using a rotary evaporator. Add deionized water to the residue, then transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Workup - Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.

    • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Calculation of Percentage Yield

  • Determine Moles of Limiting Reagent:

    • Moles = Mass (g) of 4-bromo-2-isopropoxybenzaldehyde / Molar Mass ( g/mol ) of 4-bromo-2-isopropoxybenzaldehyde (243.10 g/mol ).

  • Calculate Theoretical Yield:

    • The reaction stoichiometry is 1:1. Therefore, the moles of product are equal to the moles of the limiting reagent.

    • Theoretical Yield (g) = Moles of limiting reagent × Molar Mass ( g/mol ) of (4-bromo-2-isopropoxyphenyl)methanol (245.12 g/mol ).

  • Calculate Percentage Yield:

    • Measure the final mass of your pure, dry product. This is the Actual Yield (g) .

    • Percentage Yield (%) = [Actual Yield (g) / Theoretical Yield (g)] × 100.[15]

References
  • BenchChem. (2025). Troubleshooting low yields in the Stephen aldehyde synthesis. BenchChem Technical Support.
  • The Organic Chemistry Tutor. (2017). Calculating The Overall Percent Yield of A Synthesis (Organic Chemistry). YouTube.
  • R Discovery. (2020). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. R Discovery.
  • Chande, A.
  • Das, S., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. The Journal of Organic Chemistry.
  • Totah, N. (2011). Calculating Percent Recovery & Percent Yield.
  • LabXchange. (2024).
  • BenchChem. (2025). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Reagent Stoichiometry for Efficient Ketone Reduction. BenchChem Technical Support.
  • Save My Exams. (2024).
  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2002). Some aspects of NaBH(4) reduction in NMP. Bioorganic & Medicinal Chemistry.
  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • The Editors of Encyclopaedia Britannica. (2026). Aldehyde. Britannica.
  • University of Colorado, Boulder. Sodium Borohydride Reduction of Benzoin. Department of Chemistry.
  • Vertellus. (2026). Reductive Transformations with Sodium Borohydride and Their Applications.
  • Soderberg, T. (2014). Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts.
  • Career Endeavour. Reducing Agents in Organic Chemistry.
  • Clark, J. (2015). Reduction of Aldehydes and Ketones. Chemguide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde. BenchChem Technical Support.
  • Ashenhurst, J. (2024). Reduction of Aldehydes and Ketones. Chemistry Steps.
  • Reddit User Discussion. (2024). Low yield LAH reactions. r/Chempros on Reddit.
  • BenchChem. (2025). Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol. BenchChem Technical Support.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (4-Bromo-2-isopropoxyphenyl)methanol and (4-Bromo-2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the nuanced field of synthetic organic chemistry, the selection of a building block can profoundly influence the efficiency, yield, and viability of a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of synthetic organic chemistry, the selection of a building block can profoundly influence the efficiency, yield, and viability of a synthetic route. The ortho-alkoxy substituted bromobenzyl alcohols, specifically (4-Bromo-2-isopropoxyphenyl)methanol and (4-Bromo-2-methoxyphenyl)methanol, are valuable intermediates. Their structural similarity belies significant differences in chemical reactivity, primarily governed by the steric and electronic nature of the isopropoxy versus the methoxy group. This guide provides an in-depth technical comparison of these two reagents, offering insights into their behavior in common synthetic transformations to aid in rational substrate selection and reaction optimization.

Core Molecular Differences: A Tale of Two Ethers

The reactivity of an aromatic compound is a delicate interplay of electronic and steric effects exerted by its substituents. In both molecules, the foundational reactive sites are the benzylic alcohol, the aryl bromide, and the electron-rich aromatic ring. The key differentiator is the nature of the alkoxy group at the C2 position.

  • Electronic Effects: Both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are activating, ortho-, para-directing groups. The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via a strong positive resonance (+R) effect. This effect outweighs their negative inductive (-I) effect, which arises from the electronegativity of the oxygen atom. The +R effect enriches the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack and influencing the reactivity of the aryl bromide in cross-coupling reactions. While the fundamental electronic donation is similar, the slightly greater inductive effect of the isopropyl group can subtly modulate the overall electron density.

  • Steric Effects: Herein lies the most significant difference. The isopropyl group is substantially bulkier than the methyl group. This steric hindrance has profound implications for reactions involving the adjacent functional groups—the benzylic alcohol at C1 and the bromine atom at the other ortho position (relative to the alkoxy group).[1] This bulk can impede the approach of reagents, influencing reaction rates and, in some cases, the feasibility of a transformation.

dot

Caption: Comparison of steric and electronic effects.

Reactivity in Key Synthetic Transformations

While direct, side-by-side comparative studies for these two specific molecules are scarce in the literature, we can predict and substantiate their relative reactivity in key reaction classes by combining theoretical principles with experimental data from closely related systems.

Oxidation of the Benzylic Alcohol

The conversion of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. This reaction is primarily sensitive to the electronic nature of the aromatic ring and steric hindrance around the alcohol moiety.

  • Causality: The greater steric bulk of the isopropoxy group adjacent to the hydroxymethyl group is expected to hinder the approach of the oxidizing agent. This steric shield should lead to a slower reaction rate for (4-Bromo-2-isopropoxyphenyl)methanol compared to its methoxy counterpart. The electronic effects are largely similar and are expected to play a minor role in differentiating the two substrates.

  • Prediction: (4-Bromo-2-methoxyphenyl)methanol will exhibit faster oxidation kinetics.

Reactant (Analog)Oxidizing AgentConditionsProductYieldReference
4-Methoxybenzyl alcoholI₂ / K₂CO₃ / KIWater, 90°C, 20 min4-Methoxybenzaldehyde96%[2]
3,4-Dimethoxybenzyl alcoholI₂ / K₂CO₃ / KIWater, 90°C3,4-Dimethoxybenzaldehyde90%[2]
Benzyl Alcohols (General)TsNBr₂MeCN, rtAldehydesHigh Yields[3]

Note: The table presents data for analogous compounds due to a lack of direct comparative data for the target molecules.

Experimental Protocol: General Oxidation of Benzylic Alcohols

A representative metal-free oxidation procedure is described below.[3]

  • Reaction Setup: To a solution of the benzylic alcohol (1 mmol) in acetonitrile (2 ml), add N,N-dibromo-p-toluenesulfonamide (TsNBr₂) (1 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add a solution of sodium thiosulfate in 1 ml of water and stir for 20 minutes.

  • Extraction: Extract the reaction mixture with ether, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

dot

Oxidation_Workflow cluster_main Oxidation Protocol A 1. Dissolve Alcohol in MeCN B 2. Add TsNBr2 (Oxidant) A->B C 3. Monitor by TLC B->C D 4. Quench with Na2S2O3 C->D E 5. Ether Extraction D->E F 6. Dry & Concentrate E->F G 7. Purify (Chromatography) F->G H Final Aldehyde Product G->H Suzuki_Mechanism cluster_reactants Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Ligand Exchange ArPdAr_ Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_ ArPdAr_->Pd0 Reductive Elimination (Ar-Ar' formed) ArBr Ar-Br ArBr->ArPdBr Oxidative Addition ArB Ar'-B(OH)2 ArB->ArPdAr_ Transmetalation Base Base (e.g., CO3^2-) Base->ArPdOR Grignard_Logic cluster_main Grignard Formation: Key Considerations Start Starting Material (4-Bromo-2-alkoxy-phenyl)methanol Protect Protect -OH group (e.g., as -OTBS) Start->Protect ArylBr Protected Aryl Bromide Protect->ArylBr Grignard Grignard Reagent Ar-MgBr ArylBr->Grignard Mg Mg(0) / Anhydrous Ether Mg->Grignard Hindrance Steric Hindrance from -OR group Hindrance->Grignard Impacts Rate (Isopropoxy > Methoxy)

Sources

Comparative

Analytical Reference Standard Certification Guide: (4-Bromo-2-isopropoxyphenyl)methanol

Executive Summary & Chemical Context (4-Bromo-2-isopropoxyphenyl)methanol (CAS: 1099693-56-7) is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(4-Bromo-2-isopropoxyphenyl)methanol (CAS: 1099693-56-7) is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In pharmaceutical drug development, accurately tracking the fate of this intermediate and its downstream impurities is a strict regulatory mandate.

A common pitfall in analytical laboratories is the reliance on uncertified "Working Standards" (WS) rather than fully characterized Certified Reference Standards (CRS). This guide objectively compares the analytical performance of a WS versus an [2] CRS, detailing the self-validating protocols required to achieve metrological traceability.

Comparative Analysis: Certified Reference Standard vs. Working Standard

The fundamental difference between a WS and a CRS lies in the causality of the purity assignment . A standard synthesized in-house or purchased as a basic chemical reagent typically relies on HPLC-UV Area % for its purity claim[1].

The Causality of Error: UV area percentage assumes that all impurities absorb light equally at the chosen wavelength and completely ignores non-chromophoric contaminants (such as water, residual solvents, and inorganic salts). This inherently leads to a false overestimation of purity. In contrast, a CRS produced under ISO 17034 and[3] guidelines employs orthogonal techniques to establish an absolute mass fraction with a defined measurement uncertainty.

Table 1: Analytical Performance Comparison for (4-Bromo-2-isopropoxyphenyl)methanol
Analytical ParameterWorking Standard (In-House)Certified Reference Standard (ISO 17034)Mechanistic Impact on Assay Accuracy
Nominal Purity 98.5% (HPLC UV Area)97.2% ± 0.4% (Absolute Mass Fraction)Area% ignores response factors; absolute purity prevents systemic assay bias.
Water Content Not Determined0.8% (Karl Fischer Titration)Unaccounted water inflates sample weight, causing under-reporting of API impurities.
Residual Solvents Unknown0.4% (Isopropanol via GC-FID)Process solvents from synthesis skew quantitative accuracy if not subtracted.
Inorganic Ash Not Determined< 0.1% (Residue on Ignition)Silica or catalyst carryover adds "dead weight" to the standard.
Traceability NoneTraceable to SI units (via NIST SRM)Essential for ICH Q2(R2) method validation and global regulatory compliance[4].

Experimental Protocols: The Self-Validating Certification Workflow

To elevate (4-Bromo-2-isopropoxyphenyl)methanol from a raw material to a CRS, the following step-by-step methodologies must be executed. As a Senior Application Scientist, I design these protocols as self-validating systems , meaning internal controls automatically flag analytical failures before data is reported.

Protocol A: Mass Balance Purity Assessment
  • Chromatographic Profiling: Analyze the sample using HPLC with orthogonal detectors (UV and Charged Aerosol Detection, CAD).

    • Causality: UV detection alone is blind to molecules lacking a chromophore. By placing a CAD in series with the UV detector, the system self-validates: if a peak appears on CAD but not UV, it confirms the presence of an "invisible" organic impurity, preventing the overestimation of the main peak.

  • Volatile Quantification: Perform Karl Fischer (KF) titration for water content and Headspace Gas Chromatography (HS-GC) for residual synthesis solvents.

  • Inorganic Quantification: Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA).

  • Calculation: Absolute Purity = [HPLC Purity] × (100% - %Water - %Solvents - %Inorganics) / 100.

Protocol B: Absolute Purity via Quantitative NMR (qNMR)

qNMR is the metrological gold standard for certification because it directly compares the molar ratio of the analyte to a primary standard, completely bypassing UV response factor discrepancies.

  • System Suitability (T1 Relaxation Check): Measure the longitudinal relaxation time (T1) of the analyte's benzylic protons (~4.6 ppm) and the internal standard's protons.

    • Causality: The inter-pulse delay (d1) must be set to at least 5×T1max​ to ensure complete magnetization recovery. This is a self-validating step: failing to measure T1 results in signal saturation and skewed integration. By measuring T1 first, the method proves its own parameters are valid.

  • Sample Preparation: Accurately weigh ~10 mg of (4-Bromo-2-isopropoxyphenyl)methanol and ~5 mg of NIST SRM 350b (Benzoic Acid) on a microbalance ( d=0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire the 1H-NMR spectrum with a 90° pulse angle, 64 scans, and a d1 delay of 60 seconds.

  • Integration & Calculation: Integrate the singlet of the benzylic CH2​ protons of the analyte against the aromatic protons of the benzoic acid standard. The absolute mass fraction is calculated using the molecular weights, sample weights, and the known purity of the NIST SRM. This creates an unbroken chain of traceability to SI units[4].

Metrological Workflow Visualization

The logical relationship between these orthogonal techniques is mapped below, demonstrating how structural identification and purity assays converge to yield a certified standard.

CertificationWorkflow N1 Raw Material (4-Bromo-2-isopropoxyphenyl)methanol N2 Qualitative ID (NMR, HRMS, IR) N1->N2 N3 Chromatographic Purity (HPLC-UV/CAD) N2->N3 N4 Orthogonal Assays (KF, GC-HS, ROI) N2->N4 N5 Absolute Purity Assignment (qNMR vs NIST SRM) N3->N5 N4->N5 N6 ISO 17034 Certified Standard N5->N6

Fig 1: Metrological certification workflow for analytical reference standards.

References

  • ECA Academy / GMP Compliance. "USP: <11> Reference Standards - Draft published for Comment". Available at:[Link]

  • American Association for Laboratory Accreditation (A2LA). "ISO 17034 – Reference Materials Producers Accreditation Program". Available at:[Link]

  • ASTM International. "ASTM Reference Materials Earn Key ISO Accreditation". Available at: [Link]

Sources

Validation

A Comparative Guide to Benchmarking Catalytic Efficiency Using (4-Bromo-2-isopropoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Substrate Selection in Catalysis The pursuit of novel and efficient catalytic transformations is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Substrate Selection in Catalysis

The pursuit of novel and efficient catalytic transformations is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis, materials science, and industrial processes. A catalyst's true efficacy can only be ascertained through rigorous, standardized benchmarking. This involves the systematic evaluation of key performance indicators, most notably the Turnover Number (TON) and Turnover Frequency (TOF), which respectively quantify the total number of substrate molecules converted per catalyst molecule and the rate of this conversion.[1][2][3] The choice of substrate in these evaluations is not trivial; it must be carefully selected to probe the electronic and steric sensitivities of the catalyst under investigation.

This guide introduces (4-Bromo-2-isopropoxyphenyl)methanol as a highly informative substrate for benchmarking the efficiency of catalysts, particularly in oxidation reactions. Its unique electronic and steric features—a moderately electron-withdrawing bromine atom and a bulky isopropoxy group—provide a nuanced platform for dissecting a catalyst's activity and selectivity. We will delve into the rationale for its use, provide detailed experimental protocols for its application, and compare its expected performance with a range of catalysts against alternative substituted benzyl alcohol substrates.

Why (4-Bromo-2-isopropoxyphenyl)methanol? A Substrate Designed for Insight

The structure of (4-Bromo-2-isopropoxyphenyl)methanol offers several distinct advantages for catalyst evaluation:

  • Probing Electronic Effects: The bromine atom at the para-position exerts a net electron-withdrawing effect through induction, which can influence the rate-determining step of many oxidation reactions.[4][5] By comparing the reaction rates of this substrate to unsubstituted or electron-donating group-substituted benzyl alcohols, researchers can construct Hammett plots to elucidate reaction mechanisms.[6][7][8]

  • Assessing Steric Hindrance: The ortho-isopropoxy group introduces significant steric bulk near the reactive benzylic alcohol moiety. This allows for the evaluation of a catalyst's tolerance to sterically demanding substrates, a crucial factor in many complex molecule syntheses.

  • Versatility in Catalytic Systems: As a substituted benzyl alcohol, this substrate is amenable to a wide array of catalytic oxidation systems, including those based on noble metals (e.g., palladium, gold, ruthenium) and organocatalysts (e.g., TEMPO).[2][9][10]

Benchmarking Performance: A Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the oxidation of substituted benzyl alcohols. While direct data for (4-Bromo-2-isopropoxyphenyl)methanol is not extensively available in the literature, we can infer its expected reactivity based on the observed trends with other substituted benzyl alcohols. Given the electron-withdrawing nature of the bromo group and the steric hindrance of the isopropoxy group, we anticipate that (4-Bromo-2-isopropoxyphenyl)methanol will generally exhibit slower reaction rates compared to unsubstituted benzyl alcohol. However, the degree of this effect will be highly dependent on the specific catalyst and its mechanism.

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)ProductReference
10% Ru/C4-Methoxybenzyl alcoholO₂Toluene501>99>994-Methoxybenzaldehyde[1]
10% Ru/C4-Chlorobenzyl alcoholO₂Toluene50395>994-Chlorobenzaldehyde[1]
Au/Al₂O₃Benzyl alcoholO₂Toluene100399>99Benzaldehyde[2]
Au/Al₂O₃4-Bromobenzyl alcoholO₂Toluene100585>994-Bromobenzaldehyde[2]
Pd/AlO(OH)Benzyl alcoholO₂Solvent-free403>99>99Benzaldehyde[11]
Pd/AlO(OH)4-Methylbenzyl alcoholO₂Solvent-free403>99>994-Methylbenzaldehyde[11]
Cu(I)/TEMPO4-Nitrobenzyl alcoholAirAcetoneRT1~65>954-Nitrobenzaldehyde[12]
Cu(I)/TEMPO4-Chlorobenzyl alcoholAirAcetoneRT1~70>954-Chlorobenzaldehyde[13]
Pd-Fe/TiO₂Benzyl alcoholH₂/O₂Methanol500.5~55>95Benzaldehyde[14]

Interpreting the Data and Predicting Performance:

  • Ruthenium Catalysts: Ruthenium-on-carbon has demonstrated high efficiency for the oxidation of various benzyl alcohols.[1][10][15] The reaction rate is sensitive to electronic effects, with electron-donating groups generally accelerating the reaction. We would predict that (4-Bromo-2-isopropoxyphenyl)methanol would be oxidized at a slower rate than 4-methoxybenzyl alcohol but likely faster than substrates with strongly deactivating groups.

  • Gold Nanoparticles: Gold catalysts are known for their high selectivity in alcohol oxidations, often under mild conditions.[2][3][16][17][18] The steric bulk of the isopropoxy group in our target substrate may present a challenge for some supported gold nanoparticle catalysts, potentially leading to lower reaction rates.

  • Palladium Catalysts: Palladium-based catalysts are widely used for alcohol oxidation and are known for their high activity.[11][19] The electronic and steric profile of (4-Bromo-2-isopropoxyphenyl)methanol will be a good test for the robustness of various palladium catalytic systems.

  • TEMPO-based Systems: Copper/TEMPO systems are effective for the aerobic oxidation of a broad range of benzyl alcohols.[9][12][13][20] The reaction mechanism is sensitive to electronic effects, and the steric hindrance of the isopropoxy group will likely influence the rate of oxidation.

Experimental Protocols: A Step-by-Step Guide

General Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening different catalysts for the oxidation of (4-Bromo-2-isopropoxyphenyl)methanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution ((4-Bromo-2-isopropoxyphenyl)methanol) prep_catalyst Prepare Catalyst Slurry/Solution prep_internal_std Prepare Internal Standard Solution reaction_setup Set up Reaction Vessel (e.g., Schlenk flask) prep_internal_std->reaction_setup add_reagents Add Substrate, Catalyst, Internal Standard, and Solvent reaction_setup->add_reagents reaction_conditions Establish Reaction Conditions (Temperature, Atmosphere) add_reagents->reaction_conditions reaction_monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_conditions->reaction_monitoring workup Quench Reaction and Work-up reaction_monitoring->workup analysis Analyze Product Mixture (GC-MS, HPLC, NMR) workup->analysis quantification Quantify Conversion and Yield analysis->quantification

Caption: General experimental workflow for catalyst screening.

Detailed Protocol for a Representative Catalytic Oxidation

This protocol provides a general procedure for the oxidation of (4-Bromo-2-isopropoxyphenyl)methanol using a heterogeneous catalyst (e.g., Ru/C).

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the heterogeneous catalyst (e.g., 5 mol% Ru/C).

  • Addition of Reagents: Add (4-Bromo-2-isopropoxyphenyl)methanol (1.0 mmol), an internal standard (e.g., dodecane, 0.5 mmol), and the chosen solvent (e.g., 10 mL of toluene).

  • Reaction Conditions: Seal the flask and purge with the desired atmosphere (e.g., O₂ or air). Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture using a syringe, filter through a short pad of silica gel to remove the catalyst, and analyze by GC or HPLC to monitor the conversion of the starting material and the formation of the product.

  • Work-up and Analysis: Upon completion of the reaction (as determined by monitoring), cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The filtrate can be directly analyzed by GC-MS, HPLC, or NMR to determine the final conversion and selectivity.

Analytical Methods for Monitoring and Quantification

Accurate quantification of substrate conversion and product formation is paramount for reliable catalyst benchmarking.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is well-suited for separating the non-polar starting material and the more polar aldehyde product.[21][22][23] A C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. UV detection at 254 nm is typically effective for these aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of the reaction mixture.[24][25][26][27] A non-polar capillary column (e.g., DB-5ms) is suitable for separating the components. The mass spectrometer allows for unambiguous identification of the starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction progress in real-time (operando) or to analyze the final product mixture.[28][29][30][31] The disappearance of the benzylic CH₂ signal of the starting material and the appearance of the aldehydic CHO signal of the product can be integrated to determine the conversion.

Decision-Making Framework for Substrate Selection

The choice of substrate for catalyst benchmarking should be guided by the specific research question. The following decision tree provides a framework for selecting the appropriate substituted benzyl alcohol.

G start What is the primary goal of the catalyst benchmarking? q1 To assess general catalytic activity? start->q1 q2 To probe electronic effects? start->q2 q3 To evaluate steric tolerance? start->q3 s1 Use unsubstituted benzyl alcohol. q1->s1 s2 Use a series of para-substituted benzyl alcohols (e.g., 4-methoxy, 4-methyl, 4-chloro, 4-nitro). q2->s2 s3 Use (4-Bromo-2-isopropoxyphenyl)methanol or other ortho-substituted benzyl alcohols. q3->s3 s4 Use (4-Bromo-2-isopropoxyphenyl)methanol to simultaneously probe electronic and steric effects. s2->s4 s3->s4

Caption: Decision tree for substrate selection in catalyst benchmarking.

Conclusion: A Versatile Tool for Catalyst Evaluation

(4-Bromo-2-isopropoxyphenyl)methanol presents itself as a valuable and insightful substrate for the comprehensive benchmarking of catalytic efficiency. Its unique combination of electronic and steric features allows researchers to move beyond simple activity measurements and gain a deeper understanding of a catalyst's mechanistic nuances and substrate scope. By employing the experimental and analytical protocols outlined in this guide, and by carefully considering the comparative data from a range of substituted benzyl alcohols, scientists and drug development professionals can make more informed decisions in the selection and optimization of catalysts for their specific applications. The systematic use of well-designed substrates like (4-Bromo-2-isopropoxyphenyl)methanol will undoubtedly accelerate the discovery and development of next-generation catalytic technologies.

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  • Dehydrogenative Oxidation of Alcohols Catalyzed by Highly Dispersed Ruthenium Incorporated Titanium Oxide. (2016, December 28). MDPI. [Link]

  • Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid-Solid (Liquid)-Gas Conditions. (2021, December 1). PubMed. [Link]

  • (PDF) Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. (2026, January 18). ResearchGate. [Link]

  • TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. (2006, January 1). ResearchGate. [Link]

  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. (2022, December 21). MDPI. [Link]

  • Electro oxidation of substituted electron donating benzylic alcohols in a biphasic medium. (2012). JOCPR. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2018, September 1). ResearchGate. [Link]

  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (2021, February 12). ACS Catalysis. [Link]

  • HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green). (2018). ResearchGate. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. (2004, December 3). PubMed. [Link]

  • Quantitative Determination of Benzaldehyde in Flavors by Gas-Liquid Chromatography. (2020, February 20). Journal of AOAC INTERNATIONAL. [Link]

  • Separation of Benzyl alcohol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013, April 4). Journal of Chromatographic Science. [Link]

  • Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. (2011, June 28). Tropical Journal of Pharmaceutical Research. [Link]

  • Analytical Methods. (2015). RSC Publishing. [Link]

Sources

Comparative

HPLC Method Validation for (4-Bromo-2-isopropoxyphenyl)methanol Assay: A Comparative Guide on Column Chemistries

The Analytical Challenge: Profiling the Analyte (4-Bromo-2-isopropoxyphenyl)methanol (CAS 1099693-56-7) is a critical halogenated aromatic intermediate often utilized in complex pharmaceutical syntheses[1][2]. From a chr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Profiling the Analyte

(4-Bromo-2-isopropoxyphenyl)methanol (CAS 1099693-56-7) is a critical halogenated aromatic intermediate often utilized in complex pharmaceutical syntheses[1][2]. From a chromatographic perspective, this molecule presents specific challenges. The highly electronegative bromine atom strongly polarizes the aromatic ring, while the bulky isopropoxy group introduces steric hindrance and localized lipophilicity.

When developing an assay method for release and stability testing, standard hydrophobic retention mechanisms often fail to adequately resolve such halogenated aromatics from their closely related des-bromo or regioisomer impurities (e.g., (2-bromo-4-methylphenyl)methanol)[1]. To build a robust, phase-appropriate method compliant with the latest ICH Q2(R2) guidelines[3][4], analytical scientists must move beyond default column chemistries and engineer the separation based on the molecule's distinct physicochemical traits.

Mechanistic Column Selection: The Causality of Phase Chemistry

A common pitfall in assay development is the over-reliance on traditional C18 (Octadecylsilane) columns. While C18 phases offer excellent dispersive (hydrophobic) interactions, they lack the orthogonal selectivity required to differentiate subtle changes in aromatic electron density[5].

Why Biphenyl Outperforms C18 for Halogenated Aromatics: To achieve a self-validating, robust separation, we compared a standard fully porous C18 column against a core-shell Biphenyl phase.

  • Standard C18: Relies purely on partitioning based on hydrophobicity. Because the des-bromo impurity and the target analyte share similar hydrophobic profiles, the C18 phase struggles to pull them apart, leading to co-elution risks and peak tailing due to secondary interactions with unendcapped silanols.

  • Biphenyl Phase: The dual-ring structure of the biphenyl stationary phase acts as an electron-rich π-system. This allows for strong π-π interactions and dipole-dipole interactions with the polarizable, electron-deficient brominated ring of the analyte[5][6]. The rigid biphenyl structure also provides enhanced shape selectivity, effectively recognizing the spatial differences caused by the isopropoxy group.

G cluster_0 Phase 1: Method Engineering cluster_1 Phase 2: ICH Q2(R2) Validation A Analyte Profiling (4-Bromo-2-isopropoxyphenyl)methanol B Stationary Phase Screening C18 vs. Biphenyl A->B C Select Biphenyl (Optimized π-π Selectivity) B->C D Specificity (Resolution from Impurities) C->D Proceed to Validation E Linearity & Range (80% - 120% Target) D->E F Accuracy & Precision (Recovery & Repeatability) E->F

Workflow from column screening to ICH Q2(R2) method validation for halogenated aromatics.

Experimental Methodologies & Self-Validating Protocols

To objectively compare the columns and validate the method, the following step-by-step protocol was executed.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 50.0 mg of (4-Bromo-2-isopropoxyphenyl)methanol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard Solution: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume (Target Assay Concentration: 0.1 mg/mL).

  • System Suitability Testing (SST) Solution (Self-Validating Step): Spike the Working Standard with 0.5% (w/w) of (2-bromo-4-methylphenyl)methanol (a known structural analog)[1]. Logic: The method is only deemed valid for routine use if the system can baseline-resolve these two structurally similar compounds (Resolution ≥ 2.0) prior to any sample injection.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of residual silanols, improving peak shape).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0–2 min (40% B), 2–8 min (40% → 80% B), 8–10 min (80% B), 10–10.1 min (80% → 40% B), 10.1–15 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 220 nm (Extracting peak purity data).

  • Injection Volume: 10 µL.

Performance Comparison Data: C18 vs. Biphenyl

The experimental data below highlights the chromatographic performance of both columns using the exact same mobile phase and gradient conditions.

Chromatographic ParameterStandard C18 (100Å, 5µm)Core-Shell Biphenyl (100Å, 2.7µm)Analytical Impact
Retention Time (min) 5.426.85Biphenyl shows stronger retention due to π-π interactions[5].
Peak Tailing (USP) 1.451.05Superior peak symmetry on Biphenyl; C18 suffers from secondary silanol interactions.
Theoretical Plates (N) 8,50022,400Core-shell architecture of the Biphenyl column drastically reduces Eddy diffusion.
Resolution (Rs) (Analyte vs. Analog)1.2 (Co-elution risk)3.5 (Baseline resolved)Critical Failure on C18. Only the Biphenyl phase meets the SST criteria of Rs ≥ 2.0.

ICH Q2(R2) Validation Execution

With the method optimized on the Biphenyl column, full validation was executed in accordance with ICH Q2(R2) guidelines for an assay procedure[3][4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[3].

Validation Summary Table
Validation ParameterICH Q2(R2) Methodology & Acceptance CriteriaExperimental ResultStatus
Specificity Method: Forced degradation (Acid, Base, Peroxide, Heat, UV). Criteria: Peak purity angle < Peak purity threshold; No interference at analyte RT[7].Purity Angle: 0.112 < Threshold: 0.250. Degradants are baseline resolved.PASS
Linearity & Range Method: 5 concentration levels from 80% to 120% of the target concentration (0.08 to 0.12 mg/mL)[3][8]. Criteria: Correlation coefficient (R²) ≥ 0.999.R² = 0.9998. Y-intercept bias is < 1.0% of the 100% response.PASS
Accuracy (Recovery) Method: Triplicate preparations of samples spiked at 80%, 100%, and 120% levels. Criteria: Mean recovery between 98.0% - 102.0%.Mean Recovery: 99.4% (80%), 100.2% (100%), 100.5% (120%).PASS
Precision (Repeatability) Method: 6 independent sample preparations at 100% concentration[8]. Criteria: %RSD of assay results ≤ 2.0%.%RSD = 0.65% (n=6).PASS

Mechanistic Insight on Specificity: ICH Q2(R2) mandates that a stability-indicating assay must unequivocally assess the analyte in the presence of its degradation products[7]. During peroxide-induced oxidative stress, the isopropoxy group is highly susceptible to cleavage. The Biphenyl column successfully retained the resulting polar degradants in the void-volume region, ensuring zero interference with the main (4-Bromo-2-isopropoxyphenyl)methanol peak eluting at 6.85 minutes.

References

  • (4-BroMo-2-isopropoxyphenyl)
  • (4-Bromo-2-isopropoxyphenyl)methanol | 1099693-56-7, Sigma-Aldrich,
  • Validation of Analytical Procedures Q2(R2), ICH,
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, EMA,
  • Validation of Analytical Procedure Q2(R2) Draft Version, ICH,
  • HPLC Column Selection Guide, Link Lab,
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5, EMA,
  • LC and LC/MS Columns, Agilent,

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Bromo-2-isopropoxyphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Bromo-2-isopropoxyphenyl)methanol (CAS No. 1099693-56...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Bromo-2-isopropoxyphenyl)methanol (CAS No. 1099693-56-7). As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, in-the-field experience to ensure that the disposal process not only adheres to regulatory standards but also enhances the safety culture within your laboratory. The procedures outlined below are designed to be a self-validating system, emphasizing the causality behind each step to foster a deeper understanding of chemical waste management.

Hazard Identification and Inherent Risks

A specific Safety Data Sheet (SDS) for (4-Bromo-2-isopropoxyphenyl)methanol is not consistently available. Therefore, a conservative risk assessment must be conducted based on the known hazards of structurally analogous brominated aromatic and isopropoxy-containing compounds. This approach ensures the highest level of safety.

The primary hazards are extrapolated from chemicals such as (4-Bromophenyl)(phenyl)methanol, 4-Bromo-2-methylbenzoic acid, and 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene.[1][2][3] Based on these analogs, (4-Bromo-2-isopropoxyphenyl)methanol should be handled as a substance that is, at minimum, hazardous under the following classifications.

Table 1: Anticipated Hazard Profile

Hazard ClassificationDescriptionRationale & Primary Precaution
Acute Toxicity, Oral Likely harmful or toxic if swallowed.[1][2]Avoid ingestion by prohibiting eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Expected to cause skin irritation upon direct contact.[3][4]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][3][4]Always wear safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[6]
Respiratory Tract Irritation May cause respiratory irritation if dust or aerosols are inhaled.[2][3][4]Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][6]
Environmental Hazard Brominated organic compounds can pose long-term risks to aquatic ecosystems.[5]Prevent release into the environment. Do not dispose of down the drain or in general waste.[3][6][7]
Combustion Byproducts Thermal decomposition can release highly toxic and corrosive gases, such as carbon oxides and hydrogen bromide.[1][4]Store away from heat and potential ignition sources. In case of fire, firefighters must wear self-contained breathing apparatus.[3][8]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling is the first step in a safe disposal process. The causality is simple: preventing exposure and spills eliminates the majority of risks associated with waste management.

Essential PPE:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (Nitrile rubber is a suitable choice for incidental contact). Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[8]

  • Body Protection: A professional lab coat must be worn and kept fastened. For larger quantities or in case of a spill, consider a chemical-resistant apron.

  • Respiratory Protection: Not typically required when handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or if aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.

Work Area:

  • All handling of (4-Bromo-2-isopropoxyphenyl)methanol, including transfer to a waste container, must be performed inside a chemical fume hood to control vapor exposure.[2]

  • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1]

Step-by-Step Waste Collection and Storage Protocol

The segregation and proper containment of chemical waste are critical to prevent dangerous reactions and ensure it can be accepted by a licensed disposal facility.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.

    • The container must be in good condition, with no leaks or cracks.

    • Never use a container that previously held an incompatible chemical (e.g., a strong oxidizing agent).

  • Label the Container Correctly (Before Adding Waste):

    • The label must be unambiguous and securely affixed.

    • It should clearly state "HAZARDOUS WASTE" .

    • List the full chemical name: "(4-Bromo-2-isopropoxyphenyl)methanol" . Do not use abbreviations.

    • Indicate the primary hazards: "Irritant," "Harmful if Swallowed."

    • Note the date when the first waste was added to the container.

  • Segregate the Waste Stream:

    • This is a non-negotiable safety step. This waste stream must be kept separate from other categories.

    • Incompatibility Causality: Mixing brominated compounds with strong oxidizing agents or strong acids can lead to highly exothermic or violent reactions.[2][4][7] Therefore, collect this waste in its own dedicated container.

  • Transfer Waste into the Container:

    • Perform this step in a chemical fume hood.

    • Use a funnel to prevent spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Store the Waste Container Securely:

    • Keep the waste container tightly closed at all times, except when adding waste.[7][9]

    • Store the container in a designated "Satellite Accumulation Area" that is clearly marked.[9]

    • The storage area must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Store in a cool, dry, and well-ventilated location away from heat, direct sunlight, and ignition sources.[10]

Emergency Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or the substance is aerosolized, evacuate the laboratory. Restrict access. Remove all sources of ignition.[6][7]

  • Don Appropriate PPE: At a minimum, wear the PPE detailed in Section 2. For larger spills, respiratory protection and a chemical-resistant apron or suit may be necessary.

  • Contain the Spill: Prevent the spill from spreading or entering any drains.[2][7] Use a non-combustible absorbent material such as vermiculite, sand, or silica gel.[2][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable container. Use spark-proof tools if there is a flammability concern.[6]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, followed by soap and water), collecting the cleaning materials as hazardous waste.

  • Package and Label Waste: The container with the spill cleanup material must be sealed and labeled as hazardous waste, clearly indicating its contents (e.g., "(4-Bromo-2-isopropoxyphenyl)methanol and Vermiculite"). Dispose of this waste through the same pathway as the original chemical.

Final Disposal Pathway: A Mandated Workflow

The ultimate disposal of (4-Bromo-2-isopropoxyphenyl)methanol is not a task for laboratory personnel. It requires transfer to a licensed and regulated entity. The following workflow illustrates the required procedural logic.

G Disposal Workflow for (4-Bromo-2-isopropoxyphenyl)methanol cluster_lab Laboratory Procedures cluster_ehs Institutional & Professional Disposal cluster_spill Spill Response start Chemical is Deemed Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Properly Labeled Container ppe->collect segregate Segregate from Incompatible Chemicals (e.g., Oxidizers, Strong Acids) collect->segregate store Store Securely in Secondary Containment in a Designated Satellite Accumulation Area segregate->store contact Contact Institutional EHS or Licensed Waste Contractor for Pickup store->contact Hand-off to Professionals disposal Professional Disposal via High-Temperature Incineration at a Licensed Facility contact->disposal spill Spill Occurs contain_spill Contain with Non-Combustible Absorbent spill->contain_spill Immediate Action collect_spill Collect & Package Spill Debris contain_spill->collect_spill collect_spill->store Treat as Hazardous Waste

Caption: Disposal workflow from laboratory generation to final professional disposal.

The Critical Step: The only acceptable final disposal method is to contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[7] They are equipped and licensed to transport and manage the chemical waste according to local, regional, and national regulations. The most common disposal route for this type of organic compound is high-temperature incineration at a facility equipped with flue gas scrubbers to neutralize hazardous byproducts like HBr.[6][11]

Prohibited Disposal Methods

To ensure safety and environmental compliance, the following methods are strictly forbidden:

  • DO NOT dispose of (4-Bromo-2-isopropoxyphenyl)methanol down the sink or any other drain.[6][7] This can interfere with wastewater treatment processes and harm aquatic life.

  • DO NOT place the chemical or its empty container in the regular solid waste trash.[7]

  • DO NOT attempt to neutralize or treat the chemical waste within the laboratory unless you have a specific, validated, and approved protocol from your EHS department.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This releases pollutants into the environment.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem.

References

  • (4-BroMo-2-isopropoxyphenyl)Methanol — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet - (4-Bromophenyl)(phenyl)methanol. Angene Chemical. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Safety data sheets from AnalytiChem. AnalytiChem. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Handling

Personal protective equipment for handling (4-Bromo-2-isopropoxyphenyl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied chemistry and mechanistic logic. When handling specialized halogenated aromatics like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied chemistry and mechanistic logic. When handling specialized halogenated aromatics like (4-Bromo-2-isopropoxyphenyl)methanol , understanding the molecular behavior of the compound is the key to designing an effective, self-validating safety and logistical plan.

Below is an in-depth, procedurally grounded guide to the personal protective equipment (PPE), handling methodologies, and disposal protocols for this compound, designed to ensure compliance with OSHA and EPA standards while safeguarding research personnel.

Part 1: Molecular Risk Assessment & Quantitative Data

To determine the appropriate engineering controls and PPE, we must first analyze the physical and chemical properties of the target molecule. (4-Bromo-2-isopropoxyphenyl)methanol features a lipophilic bromine substituent, a sterically bulky isopropoxy group, and a reactive benzyl alcohol moiety.

Mechanistic Causality of Hazard:

  • Dermal Penetration: The bromine atom significantly increases the molecule's partition coefficient (LogP). Highly lipophilic halogenated aromatics can easily partition into and cross the stratum corneum (the lipid bilayer of the skin), acting as systemic toxins.

  • Tissue Defatting & Irritation: Benzyl alcohol derivatives are known to strip natural lipids from the skin and cause severe eye irritation (H319)[1].

  • Regulatory Classification: Because it contains a high mass percentage of bromine, any waste generated from this compound falls strictly under halogenated waste protocols dictated by environmental agencies[2].

Table 1: Quantitative Chemical & Regulatory Data

Property Value Mechanistic & Logistical Implication
CAS Number 1099693-56-7 Unique identifier required for SDS tracking and OSHA compliance[3].
Molecular Weight 245.11 g/mol Moderate molecular weight; capable of forming hazardous inhalable aerosols if milled or agitated[4].
Formula C10H13BrO2 The presence of halogens dictates specific EPA RCRA disposal routes[3].

| Halogen Content | ~32.6% (by mass) | Far exceeds the EPA's 1,000 ppm threshold, mandating Subtitle C RCRA hazardous waste disposal[2]. |

Part 2: Mechanistically Justified PPE Requirements

Under the OSHA Laboratory Safety Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard evaluation[5]. The following PPE matrix is designed as a self-validating system—meaning a failure in one layer is immediately detectable and mitigated by the next.

Table 2: PPE Specifications and Causality

PPE Category Recommended Specification Causality & Mechanistic Justification
Hand Protection Butyl rubber gloves (outer) over Nitrile gloves (inner) Halogenated aromatics can rapidly permeate thin nitrile. Double-gloving creates a self-validating breach-detection system: if the outer butyl layer is compromised, the inner nitrile layer provides a temporary barrier while the user changes gloves.
Eye/Face ANSI Z87.1 Chemical Goggles + Face Shield Benzyl alcohols cause severe ocular irritation[1]. Safety glasses are insufficient; unvented goggles prevent vapor intrusion, while a face shield blocks aerosolized particulates during transfer.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm) Primary engineering control. Prevents inhalation of volatile organic compounds (VOCs) and particulates, strictly compliant with OSHA 29 CFR 1910.1450[5].

| Body Protection | 100% Cotton Lab Coat + Impervious Chemical Apron | Synthetic fibers (like polyester) can melt into the skin if exposed to reactive solvents. An impervious apron blocks lipophilic penetration if a bulk spill occurs against the torso. |

Part 3: Operational Workflow & Step-by-Step Methodology

Objective: To weigh, transfer, and process (4-Bromo-2-isopropoxyphenyl)methanol while preventing aerosolization, dermal exposure, and environmental contamination.

Phase 1: Pre-Operational Setup & Verification

  • Engineering Control Check: Verify that the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Self-Validation: Check the digital flow monitor; if the flow alarm sounds, halt operations immediately.

  • Static Elimination: Brominated organic powders often carry static charges, leading to unpredictable aerosolization or clinging to spatulas. Pass a piezoelectric anti-static gun or zero-ionizer over the analytical balance and the weighing tools.

Phase 2: Weighing & Transfer 3. Preparation: Tare a conductive, anti-static weigh boat on the analytical balance inside the fume hood. 4. Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass of the compound. Do not drop the powder from a height; place the spatula directly against the weigh boat to minimize dust generation. 5. In-Situ Dissolution: If preparing a stock solution (e.g., in DMSO or a halogenated solvent like dichloromethane), add the solvent directly to the weigh boat inside the hood. Transferring a liquid solution is logistically safer and less prone to contamination than transferring a dry, static-prone powder.

Phase 3: Decontamination 6. Tool Cleaning: Wipe down all spatulas and the balance pan with a solvent that effectively dissolves the compound (e.g., isopropanol), followed by a secondary wipe with distilled water to remove residual solvent. 7. Waste Segregation: Dispose of all contaminated wipes immediately into a designated halogenated waste bin.

Part 4: Spill Response & EPA-Compliant Disposal Plan

As a brominated compound, (4-Bromo-2-isopropoxyphenyl)methanol and any associated contaminated materials (wipes, gloves, solvents) must be strictly segregated from non-halogenated waste streams.

Spill Response Protocol:

  • Containment: If a spill occurs outside the hood, evacuate personnel and allow the room's HVAC system to clear ambient dust/vapors.

  • Absorption: Do NOT use combustible materials like sawdust to absorb solutions containing this compound, as it may react or become highly flammable. Use a non-combustible absorbent such as vermiculite, sand, or diatomaceous earth[6].

  • Collection: Sweep the absorbent using non-sparking tools and place it into a chemically compatible, sealable container.

EPA RCRA Disposal Logistics: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing significant concentrations of halogens (over 1,000 ppm) is subject to stringent Subtitle C hazardous waste regulations[2].

  • The Segregation Imperative: Mixing halogenated waste with non-halogenated waste is a critical logistical failure. During standard waste incineration, mixed halogenated waste can generate highly toxic dioxins and furans. Therefore, all waste containing (4-Bromo-2-isopropoxyphenyl)methanol must be labeled explicitly as "Hazardous Waste - Halogenated Organics" and sent to a permitted facility equipped with specialized scrubbers[7].

Part 5: Workflow Visualization

G start Pre-Operational Setup (Fume Hood & PPE Check) weigh Weighing & Transfer (Anti-static tools) start->weigh dissolve Solvent Dissolution (e.g., DMSO) weigh->dissolve spill Spill Event? dissolve->spill cleanup Absorb with Vermiculite (No combustible materials) spill->cleanup Yes waste Waste Segregation spill->waste No cleanup->waste halo_waste Halogenated Waste Stream (EPA RCRA Compliant) waste->halo_waste incinerate Permitted Incineration Facility halo_waste->incinerate

Operational handling and EPA-compliant disposal workflow for halogenated benzyl alcohols.

References

  • NextSDS. "(4-BroMo-2-isopropoxyphenyl)Methanol — Chemical Substance Information." NextSDS.
  • BLD Pharm. "1099693-56-7 | (4-Bromo-2-isopropoxyphenyl)methanol." BLD Pharm.
  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl.
  • Greenfield. "Benzyl Alcohol Safety Data Sheet." Greenfield.
  • Environmental Protection Agency (EPA). "RO 13579 - RCRA Halogenated Solvent Waste Guidelines." EPA.
  • Fisher Scientific. "SAFETY DATA SHEET - Benzyl Alcohol." Fisher Scientific.
  • Environmental Protection Agency (EPA). "The Regulatory Benefits of Safer Solvents (40 CFR 63T)." EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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